molecular formula C12H16FNO4S B2383426 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid CAS No. 405919-76-8

6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid

Cat. No.: B2383426
CAS No.: 405919-76-8
M. Wt: 289.32
InChI Key: LSBGTGFJRBVVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Fluorophenyl)sulfonylamino]hexanoic Acid is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the study of sulfonamide-based molecules. While specific biological data for this compound is limited in the public domain, its structure combines a sulfonamide group linked to a 4-fluorophenyl ring and a hexanoic acid chain. This architecture is characteristic of compounds investigated for their potential to modulate protein-protein interactions and enzyme activity . Sulfonamide compounds with fluorophenyl groups are frequently explored in pharmaceutical research for their diverse biological activities. They are commonly investigated as inhibitors of various enzymes, including protein kinases, which are key targets in oncology, inflammatory diseases, and neurodegenerative disorders . The hexanoic acid tail may serve to improve aqueous solubility or to mimic natural substrates, making such analogs valuable tools for probing biological mechanisms and structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening and drug discovery campaigns. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-[(4-fluorophenyl)sulfonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S/c13-10-5-7-11(8-6-10)19(17,18)14-9-3-1-2-4-12(15)16/h5-8,14H,1-4,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBGTGFJRBVVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-[(4-fluorophenyl)sulfonylamino]hexanoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid , a specialized sulfonamide derivative of aminocaproic acid.[1]

While the 4-methyl analog (N-tosyl-6-aminocaproic acid, CAS 78521-39-8) is a widely documented complexing agent, the 4-fluoro variant is primarily utilized as a 19F-NMR probe for protein structure analysis and as a pharmacophore scaffold in the design of Matrix Metalloproteinase (MMP) inhibitors.[1]

Identity & Physicochemical Profile

This compound represents a stable adduct formed by the sulfonylation of


-aminocaproic acid. Its fluorinated aromatic ring serves as a sensitive reporter for magnetic resonance environments and enhances lipophilicity compared to its non-fluorinated counterparts.
Nomenclature & Classification
Parameter Details
IUPAC Name 6-[(4-fluorobenzene-1-sulfonyl)amino]hexanoic acid
Common Aliases N-(4-fluorobenzenesulfonyl)-

-aminocaproic acid; N-(4-fluorophenylsulfonyl)-6-aminohexanoic acid
CAS Number Not widely indexed in public registries.[1][2] (Analogous to 4-Methyl derivative: 78521-39-8 )
Chemical Class Sulfonamide; Aminocaproic Acid Derivative; Aryl Sulfone
Molecular Formula C₁₂H₁₆FNO₄S
Molecular Weight 289.32 g/mol
Calculated Physicochemical Properties

Data derived from structure-activity relationship (SAR) models of sulfonamido-carboxylic acids.

Property Value Significance
LogP (Octanol/Water) ~1.8 – 2.1Moderate lipophilicity; membrane permeable.[1]
pKa (Carboxylic Acid) 4.4 – 4.6Ionized (anionic) at physiological pH (7.4).[1]
pKa (Sulfonamide NH) ~9.5 – 10.5Remains neutral at physiological pH; acts as H-bond donor.[1]
H-Bond Donors 2 (COOH, NH)Critical for active site binding (e.g., MMPs).[1]
H-Bond Acceptors 5 (SO₂, COOH)Facilitates solvation and receptor interaction.[1]
19F NMR Shift ~ -105 to -110 ppmDistinct signal for structural biology applications.[1]

Synthesis & Manufacturing

The synthesis follows a classic Schotten-Baumann reaction protocol, coupling the sulfonyl chloride with the amino acid in an aqueous alkaline medium. This method ensures the protection of the carboxyl group via ionization while the amine reacts with the electrophilic sulfonyl chloride.

Reaction Scheme

Synthesis SM1 6-Aminohexanoic Acid (Aminocaproic Acid) Inter Intermediate (N-Anion) SM1->Inter + Base SM2 4-Fluorobenzenesulfonyl Chloride SM2->Inter Nucleophilic Attack Base NaOH / Na2CO3 (pH > 10) Base->Inter Product 6-[(4-fluorophenyl)sulfonylamino] hexanoic acid Inter->Product Acidification (pH 2) Acid HCl (Workup)

Figure 1: Schotten-Baumann synthesis route. The amino acid is kept in its anionic form to prevent self-polymerization and facilitate selective N-sulfonylation.[1]

Experimental Protocol

Reagents:

  • 6-Aminohexanoic acid (1.0 eq)[1]

  • 4-Fluorobenzenesulfonyl chloride (1.1 eq)[1]

  • Sodium Hydroxide (2.5 eq, 1M solution)[1]

  • Hydrochloric Acid (6M, for precipitation)[1]

Procedure:

  • Dissolution: Dissolve 6-aminohexanoic acid in 1M NaOH. The pH must remain >10 to ensure the amine is nucleophilic and the carboxylic acid is ionized (soluble).[1]

  • Addition: Cool the solution to 0–5°C. Add 4-fluorobenzenesulfonyl chloride dropwise (dissolved in a minimal amount of acetone or added as a solid) over 30 minutes.

    • Mechanism:[1][3][4] The amine attacks the sulfonyl sulfur, displacing chloride.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor pH and add base to maintain pH >9 if necessary (neutralizing the HCl generated).[1]

  • Workup: Wash the aqueous phase with ethyl acetate (to remove unreacted sulfonyl chloride).[1]

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH ~2. The product, being a free acid, will precipitate as a white solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Biological Mechanism & Applications

This compound serves two primary distinct roles in research: as a structural biology probe and as a protease inhibitor scaffold .

19F-NMR Structural Probe

The 4-fluorophenyl moiety acts as a reporter group.[1] When the precursor (sulfonyl chloride) is reacted with proteins (labeling Lysine residues), it forms the sulfonamide linkage described here.[1]

  • Utility: The fluorine atom provides a clean singlet in 19F NMR, free from background noise (since biological systems lack endogenous fluorine).[1]

  • Sensing: The chemical shift of the fluorine atom changes based on the local environment (solvent exposure vs. hydrophobic burial), allowing researchers to map protein conformational changes.[1]

MMP Inhibition Scaffold

Sulfonamido-carboxylic acids are classic zinc-binding pharmacophores for Matrix Metalloproteinases (MMPs).[1]

  • Binding Mode: The carboxylic acid coordinates the catalytic Zinc ion (Zn²⁺) in the MMP active site.[1]

  • Selectivity: The sulfonyl group forms hydrogen bonds with the enzyme backbone, while the 4-fluorophenyl group fits into the hydrophobic S1' pocket.

  • Significance: While hydroxamic acids (CONHOH) are more potent Zn-binders, carboxylic acids like this compound offer better metabolic stability and selectivity.[1]

Mechanism Compound 6-[(4-fluorophenyl)sulfonylamino] hexanoic acid Target MMP Active Site (Zn2+) Compound->Target Chelation (COOH) Pocket S1' Hydrophobic Pocket Compound->Pocket Hydrophobic Interaction (4-F-Phenyl) Backbone Enzyme Backbone (Leu/Ala) Compound->Backbone H-Bonding (Sulfonamide NH/SO2)

Figure 2: Pharmacophore mapping of the compound within the MMP active site.[1]

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures must be confirmed.

Method Expected Signal / Result
1H NMR (DMSO-d6) δ 12.0 (s, 1H, COOH); δ 7.8–7.4 (m, 4H, Ar-H); δ 7.6 (t, 1H, NH); δ 2.8 (q, 2H, N-CH₂); δ 2.2 (t, 2H, CH₂-CO); δ 1.5–1.2 (m, 6H, alkyl chain).[1]
19F NMR δ -105 to -110 ppm (Singlet). Shift confirms the presence of the fluorine on the aromatic ring.
IR Spectroscopy 3250 cm⁻¹ (N-H stretch); 1710 cm⁻¹ (C=O acid); 1330/1160 cm⁻¹ (SO₂ sulfonamide stretch).[1]
Mass Spectrometry (ESI) [M-H]⁻ = 288.3 m/z (Negative mode favored for carboxylic acids).[1]

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (Causes skin irritation).[1][5]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][5]

Handling Protocols:

  • PPE: Wear nitrile gloves and safety goggles. The sulfonyl chloride precursor is corrosive; the final acid is an irritant.

  • Storage: Store in a cool, dry place. Sulfonamides are generally stable, but avoid strong oxidizers.[1]

  • Disposal: Dispose of as halogenated organic waste.

References

  • Liao, T. H., & Berlin, K. D. (1985).[1][6] The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance.[6] Analytical Biochemistry, 148(2), 365-375.[1][6] Link

  • MAK Commission. (2023).[1] 6-[(4-Methylphenyl)sulfonylamino]hexanoic acid: MAK Value Documentation.[1][7] (Reference for the class of sulfonylamino hexanoic acids). Link

  • Peng, W., & Shreeve, J. M. (2005).[1][8] Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds.[8] (Context on fluorinated organic synthesis). Link[1]

  • PubChem. (2025).[1][9] Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- (CAS 78521-39-8).[1][7]Link[1]

Sources

Molecular weight of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid

Abstract

This technical guide provides a comprehensive analysis of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid, a fluorinated sulfonamide derivative of the amino acid 6-aminohexanoic acid. Central to its characterization is its molecular weight, which has been calculated to be 305.32 g/mol . This document details the compound's key physicochemical properties, its structural components, and places it within the broader context of medicinal and materials chemistry. Furthermore, a standard, self-validating experimental workflow for the synthesis and characterization of this molecule is presented, including methodologies for structural elucidation and purity assessment via High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide serves as a foundational resource for researchers engaged in the synthesis, analysis, or application of novel fluorinated sulfonamides.

Introduction: Scientific Context and Rationale

The strategic incorporation of fluorine and sulfonamide groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This has led to a high prevalence of fluorinated compounds among newly approved pharmaceuticals.[1][3]

Similarly, the sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[3][4] When these functionalities are combined with an amino acid scaffold, such as a derivative of 6-aminohexanoic acid, the resulting molecule possesses a unique combination of structural rigidity, flexibility, and hydrogen bonding capabilities.

6-[(4-fluorophenyl)sulfonylamino]hexanoic acid is a molecule that embodies this design strategy. Understanding its fundamental physicochemical properties, beginning with its precise molecular weight, is the critical first step for any research or development application, from computational modeling and analytical method development to its potential use as a chemical intermediate, a complexing agent, or a bioactive compound.[5]

Compound Identification and Physicochemical Properties

The definitive identity of a chemical compound is established by its structure and resulting physical properties. The calculated properties for 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid are summarized below.

PropertyValueDerivation
IUPAC Name 6-[(4-fluorophenyl)sulfonylamino]hexanoic acidNomenclature
Molecular Formula C₁₂H₁₆FNO₄SElemental Composition
Molecular Weight (Molar Mass) 305.32 g/mol Calculated
Monoisotopic Mass 305.0784 Da Calculated
Canonical SMILES C1=CC(=CC=C1F)S(=O)(=O)NCCCCCC(=O)O2D Structure
Chemical Class Fluorinated Sulfonamide, Amino Acid DerivativeFunctional Groups

Structural Breakdown:

  • 4-Fluorophenylsulfonyl Moiety: A benzene ring substituted with a fluorine atom and a sulfonyl group. This component introduces aromaticity and the influential effects of the fluorine atom.

  • Sulfonamide Linkage: The -SO₂NH- group connects the aromatic and aliphatic parts of the molecule, providing a key site for hydrogen bonding.

  • Hexanoic Acid Chain: A six-carbon aliphatic chain derived from 6-aminohexanoic acid, terminating in a carboxylic acid group.[6] This chain provides flexibility and a hydrophilic, ionizable functional group.

Hypothetical Experimental Workflow: Synthesis and Characterization

To ensure scientific integrity, any newly synthesized or sourced batch of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid must be rigorously characterized to confirm its identity, purity, and structure. The following section outlines a standard, self-validating workflow for this purpose.

Synthesis Overview

A plausible and common method for synthesizing this compound involves the reaction of 6-aminohexanoic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., sodium hydroxide or triethylamine) in an aqueous or mixed-solvent system. The base neutralizes the HCl byproduct generated during the reaction, driving the formation of the stable sulfonamide bond.

Purification Protocol
  • Reaction Quench & Acidification: Upon reaction completion, the mixture is cooled and acidified (e.g., with 2M HCl). This protonates the carboxylic acid group and precipitates the product, which typically has lower solubility in acidic aqueous media.

  • Extraction or Filtration: The crude product is either filtered directly or extracted into an organic solvent like ethyl acetate.

  • Washing: The organic extract is washed sequentially with dilute acid, water, and brine to remove unreacted starting materials and salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.

  • Recrystallization or Chromatography: The crude solid is further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to achieve high purity.

Analytical Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of the final product.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Validation Synthesis Synthesis: 6-aminohexanoic acid + 4-fluorobenzenesulfonyl chloride Purification Purification: Acidification, Extraction, Chromatography/Recrystallization Synthesis->Purification TLC_HPLC Purity Assessment: TLC / HPLC-UV (>95% Purity Target) Purification->TLC_HPLC Initial Purity Check MS Identity Confirmation (Mass): LC-MS (ESI) (Detect m/z for [M+H]⁺, [M-H]⁻) TLC_HPLC->MS If Pure NMR Structural Elucidation: ¹H, ¹³C, ¹⁹F NMR (Confirm Connectivity & Structure) MS->NMR Mass Confirmed Final Validated Compound (Identity, Purity, Structure Confirmed) NMR->Final Structure Confirmed

Caption: Workflow for the synthesis and analytical validation of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid.

Step-by-Step Analytical Protocols
  • Purity Analysis via HPLC:

    • System: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Detection: UV detector set to wavelengths relevant for the phenyl ring (e.g., 254 nm and 220 nm).

    • Validation: A pure sample should yield a single major peak. Purity is calculated from the peak area percentage.

  • Molecular Weight Confirmation via Mass Spectrometry (MS):

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

    • Rationale: ESI is a soft ionization technique ideal for polar molecules, allowing for the detection of the intact molecular ion with minimal fragmentation. This directly validates the calculated molecular weight.

    • Expected Ions:

      • Positive Mode (ESI+): [M+H]⁺ at m/z 306.0857

      • Negative Mode (ESI-): [M-H]⁻ at m/z 304.0711

    • Validation: The observation of these ions in the mass spectrum provides high-confidence confirmation of the compound's elemental formula and molecular weight.

  • Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: NMR provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F), confirming the precise atomic connectivity and validating the isomeric structure.[7]

    • ¹H NMR: Will show characteristic signals for the aromatic protons on the fluorophenyl ring, the NH proton of the sulfonamide, the aliphatic protons of the hexanoic acid chain, and the terminal carboxylic acid proton.

    • ¹³C NMR: Will confirm the presence of 12 distinct carbon environments corresponding to the proposed structure.

    • ¹⁹F NMR: Will show a single resonance, confirming the presence of one unique fluorine environment.

    • Validation: The combination of these spectra allows for the unambiguous assignment of the entire molecular structure.

Conclusion

The molecular weight of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid is a fundamental constant derived from its molecular formula, C₁₂H₁₆FNO₄S, and is calculated to be 305.32 g/mol . This value is a critical parameter for all quantitative applications involving this compound. This guide has provided not only this core data point but also the essential context regarding its chemical nature and a robust, self-validating workflow for its synthesis and characterization. Adherence to such analytical protocols is paramount for ensuring the quality, reproducibility, and integrity of any research or development activities utilizing this or structurally related molecules.

References

  • PubChem. N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-Fluorohexanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • MAK Commission. 6-[(4-Methylphenyl)sulfonylamino]hexanoic acid: MAK Value Documentation. PMC. Available from: [Link]

  • RSC Publishing. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Royal Society of Chemistry. Available from: [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Multidisciplinary Digital Publishing Institute. Available from: [Link]

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein-Institut. Available from: [Link]

  • PMC. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-Fluoronicotinic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. Investigation of substituted 6-aminohexanoates as skin penetration enhancers. Available from: [Link]

  • MDPI. Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins. Multidisciplinary Digital Publishing Institute. Available from: [Link]

  • SpringerLink. Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. Springer Nature. Available from: [Link]

  • IIUM Repository (IRep). Biomedical Applications of Aromatic Azo Compounds. International Islamic University Malaysia. Available from: [Link]

  • PubChemLite. Hexanoic acid, 6-((2-(acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)-. Available from: [Link]

  • PMC. Chemoenzymatic synthesis of fluorinated polyketides. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H )-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Available from: [Link]

  • Uniquely New Material Co.,Ltd. 6-(4-methylphenylsulfonylamino) hexanoic acid. Available from: [Link]

  • RSC Publishing. Structural spectroscopic study of enantiomerically pure synthetic cathinones and their major metabolites. Royal Society of Chemistry. Available from: [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Multidisciplinary Digital Publishing Institute. Available from: [Link]

Sources

A Technical Guide to 4-Fluorophenyl and 4-Methylphenyl Sulfonylamino Hexanoic Acid: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic modification of lead compounds is a cornerstone of modern drug discovery. The substitution of a single functional group on a phenyl ring can profoundly alter a molecule's physicochemical properties, influencing its pharmacokinetic profile and pharmacodynamic interactions. This guide provides an in-depth technical analysis of two closely related analogs: 4-fluorophenyl sulfonylamino hexanoic acid and 4-methylphenyl sulfonylamino hexanoic acid. By dissecting the fundamental differences imparted by the para-fluoro and para-methyl substituents, we will explore the causal relationships between chemical structure and biological behavior. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into substituent effects on lipophilicity, metabolic stability, and target engagement. We will detail comparative properties, synthetic considerations, and the strategic rationale for choosing one analog over the other in a drug design campaign.

Introduction: The Strategic Importance of Para-Substitution

The sulfonylamino hexanoic acid scaffold represents a versatile chemical template, featuring a flexible hexanoic acid chain for potential interactions with polar or charged residues in a target protein, and an aromatic sulfonyl group for deeper, often hydrophobic, pocket engagement. The sulfonamide functional group itself is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents.[1] However, the true potential for optimization often lies in the substitution pattern of the aromatic ring.

The para-position of the phenyl ring is a critical vector for molecular modification. Substituents at this position extend directly into the solvent-exposed region or deeper into a binding pocket, and their electronic nature can modulate the entire molecule. The choice between a 4-fluoro and a 4-methyl group is a classic decision point in lead optimization, representing a trade-off between distinct and often opposing physicochemical effects.

  • The 4-Fluoro Substituent: Fluorine is the most electronegative element, and its incorporation into drug candidates is a widely used strategy to enhance pharmacokinetic and physicochemical properties.[2] Its small van der Waals radius (1.47 Å) makes it an excellent bioisostere of a hydrogen atom (1.20 Å), allowing for substitution with minimal steric perturbation.[3]

  • The 4-Methyl Substituent: The methyl group, while often considered chemically inert, can profoundly alter the pharmacological properties of a molecule.[4] It is a simple, lipophilic group that can enhance binding through hydrophobic interactions and influence the conformation of the parent molecule.[5][6]

This guide will systematically compare these two analogs to illuminate the principles guiding such strategic choices in drug development.

Comparative Physicochemical Properties

The subtle change from a methyl group to a fluorine atom induces significant, predictable shifts in the molecule's physical and chemical properties. These differences are fundamental to their divergent behaviors in biological systems.

Property4-Fluorophenyl Analog4-Methylphenyl AnalogRationale for Difference & Implication
Molecular Weight 289.31 g/mol 285.36 g/mol [7][8][9]Minimal difference, but the fluorine atom is heavier than the methyl group.
cLogP (Lipophilicity) ~2.0 - 2.2 (Predicted)1.8 (Predicted)[7]The methyl group is more lipophilic than fluorine, but the strong electron-withdrawing nature of fluorine can increase the overall lipophilicity of the aromatic ring. The net effect is context-dependent but often comparable. This impacts solubility and membrane permeability.
pKa (Sulfonamide N-H) Lower (more acidic)Higher (less acidic)Fluorine's strong electron-withdrawing effect (-I, +M) pulls electron density from the ring and sulfonamide, stabilizing the conjugate base and making the N-H proton more acidic.[3] This affects the molecule's charge state at physiological pH.
pKa (Carboxylic Acid) Lower (more acidic)~4.44[10]The inductive electron-withdrawing effect of the 4-fluorophenyl group is transmitted through the molecule, stabilizing the carboxylate anion and lowering the pKa relative to the electron-donating methyl group.
Metabolic Stability HighModerate to LowThe C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[2][11] In contrast, the benzylic protons of the methyl group represent a "metabolic soft spot," susceptible to oxidation to an alcohol, aldehyde, and finally a carboxylic acid.[12]
Dipole Moment HigherLowerThe high electronegativity of fluorine creates a strong C-F bond dipole, increasing the overall molecular dipole moment. This can influence solubility and interactions with polar residues in a protein target.[2]
Hydrogen Bond Acceptor Yes (C-F bond)NoThe fluorine atom can act as a weak hydrogen bond acceptor, a property not shared by the methyl group.[11] This can lead to additional, specific interactions within a binding pocket.

Synthesis and Characterization

The synthesis of both title compounds is straightforward and follows a common pathway, differing only in the choice of the starting sulfonyl chloride. This allows for direct comparison of analogs prepared via an identical route, minimizing process-related variability.

General Synthetic Protocol

The primary synthetic route involves the nucleophilic attack of the amine in 6-aminohexanoic acid on the electrophilic sulfur atom of the corresponding benzenesulfonyl chloride under basic conditions, a classic Schotten-Baumann reaction.

  • Dissolution: 6-aminohexanoic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide (NaOH), to deprotonate the amine and carboxylic acid groups.

  • Addition of Sulfonyl Chloride: 4-fluorobenzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride (tosyl chloride) is dissolved in a water-miscible organic solvent (e.g., THF, Dioxane) and added dropwise to the cooled aqueous solution of the amino acid. The use of a biphasic system or a co-solvent is crucial as sulfonyl chlorides are susceptible to hydrolysis.

  • Reaction: The reaction is stirred vigorously at low temperature (0-5 °C) to control the exotherm and minimize hydrolysis of the sulfonyl chloride, then allowed to warm to room temperature.

  • Acidification & Extraction: Upon completion, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylic acid, causing the product to precipitate or become extractable into an organic solvent like ethyl acetate.

  • Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield the final compound.

Workflow for Synthesis and Comparative Analysis

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_products Final Products cluster_analysis Comparative Analysis A 6-Aminohexanoic Acid C Schotten-Baumann Reaction (NaOH, H2O/THF) A->C B1 4-Fluorobenzenesulfonyl Chloride B1->C B2 4-Methylbenzenesulfonyl Chloride B2->C D Acidification (HCl) & Workup/Purification C->D P1 4-Fluorophenyl Sulfonylamino Hexanoic Acid D->P1 P2 4-Methylphenyl Sulfonylamino Hexanoic Acid D->P2 E Physicochemical Characterization (pKa, LogP) P1->E P2->E F In Vitro ADME Assays (Metabolic Stability, Permeability) E->F E->F G Pharmacodynamic Assay (Target Binding, Potency) F->G F->G

Caption: Workflow for synthesis and comparative analysis.

Analytical Characterization

Validation of the final structures is achieved using standard analytical techniques:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the covalent structure, showing characteristic peaks for the aromatic protons (with distinct splitting patterns for the 4-substituted rings), the aliphatic hexanoic acid chain, and the exchangeable N-H and O-H protons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

  • Infrared Spectroscopy (IR): Identifies key functional groups, such as the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹), the N-H stretch (~3250 cm⁻¹), and the C=O stretch of the carboxylic acid (~1710 cm⁻¹).

Structure-Activity Relationship (SAR) and Pharmacological Implications

The choice between a fluoro and methyl substituent is driven by the desired pharmacological profile. Each group offers a unique set of advantages and liabilities that directly impact a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its interaction with the target protein.

Pharmacodynamic (PD) Considerations
  • 4-Fluoro Analog: The high electronegativity of fluorine can lead to unique, favorable interactions within a protein binding site that are not possible with a methyl group. It can participate in dipole-dipole interactions, engage in orthogonal multipolar interactions with amide backbones, or act as a weak hydrogen bond acceptor.[11] These specific interactions can significantly enhance binding affinity and potency.

  • 4-Methyl Analog: The methyl group primarily contributes to binding through hydrophobic (van der Waals) interactions.[5] If the binding pocket contains a complementary hydrophobic region, the addition of a methyl group can displace water molecules from the binding site, resulting in a favorable entropic contribution to the free energy of binding—an effect sometimes termed the "magic methyl" effect.[6][13]

Pharmacokinetic (ADME) Profile

a) Absorption and Distribution: The slightly different lipophilicity and pKa values of the two analogs will influence their ability to cross biological membranes. A more acidic compound (the fluoro analog) will be more ionized at physiological pH, which can sometimes reduce passive diffusion across the gut wall but may improve aqueous solubility. Conversely, the greater lipophilicity of the methyl analog may enhance membrane permeation.[12] Fluorine substitution has been shown to enhance brain penetration in some cases, a key consideration for CNS-active agents.[14]

b) Metabolism: A Critical Point of Divergence Metabolism is where the two compounds exhibit their most dramatic and predictable differences.

  • 4-Methylphenyl Analog: The C-H bonds of the methyl group are susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver. This metabolic pathway converts the lipophilic methyl group into a more polar hydroxymethyl and subsequently a carboxylic acid group, facilitating rapid excretion. While this can be a desired route for clearance, it can also lead to a short half-life and the formation of potentially active or reactive metabolites.

  • 4-Fluorophenyl Analog: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Its high bond energy (~116 kcal/mol) makes it highly resistant to CYP-mediated cleavage.[11][15] Placing a fluorine atom at the para-position effectively "blocks" this site of metabolism, preventing oxidation. This typically leads to a longer in-vivo half-life, increased drug exposure, and a more predictable pharmacokinetic profile.[2]

Visualization of Metabolic Pathways

G cluster_methyl Metabolism of 4-Methylphenyl Analog cluster_fluoro Metabolism of 4-Fluorophenyl Analog M1 Parent Drug (R-Ph-CH3) M2 Phase I Metabolism (CYP450 Oxidation) M1->M2 M3 Hydroxylated Metabolite (R-Ph-CH2OH) M2->M3 M4 Carboxylic Acid Metabolite (R-Ph-COOH) M3->M4 M5 Excretion M4->M5 F1 Parent Drug (R-Ph-F) F2 Metabolism Blocked at para-position F1->F2 F4 Alternate Metabolic Routes (e.g., Glucuronidation on COOH) F1->F4 F3 Longer Half-Life F2->F3 F5 Excretion F4->F5

Caption: Comparative metabolic fates of the two analogs.

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically validate the predicted differences in metabolic stability, an in vitro assay using liver microsomes is a standard industry practice.

Objective: To determine the rate of metabolism of 4-fluorophenyl and 4-methylphenyl sulfonylamino hexanoic acid in the presence of human liver microsomes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system (e.g., GOLDPak™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation (Metabolic Activation): Add HLM to the master mix to a final concentration of 0.5 mg/mL. Vortex gently and pre-incubate at 37°C for 5 minutes to activate the enzymes.

  • Initiate Reaction: Add the test compound to the pre-warmed HLM solution to initiate the metabolic reaction. The final substrate concentration should be low (e.g., 1 µM) to ensure first-order kinetics. Vortex gently.

  • Time-Point Sampling: Aliquots (e.g., 50 µL) are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Each aliquot is immediately added to a well of a 96-well plate containing 150 µL of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: The plate is sealed, vortexed, and centrifuged (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Analysis: The supernatant is transferred to a new plate for analysis by LC-MS/MS. The amount of remaining parent compound at each time point is quantified relative to the internal standard.

  • Data Analysis: The natural log of the percentage of parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in-vitro half-life (t₁/₂) is then calculated as 0.693/k.

Expected Outcome: The 4-methylphenyl analog is expected to show a significantly shorter half-life (faster clearance) compared to the 4-fluorophenyl analog, which should exhibit high stability with minimal degradation over the time course of the experiment.

Conclusion and Future Perspectives

The comparison between 4-fluorophenyl and 4-methylphenyl sulfonylamino hexanoic acid serves as a powerful illustration of fundamental principles in medicinal chemistry. The choice is not merely one of substitution but of strategic intent.

  • The 4-fluoro substituent is the tool of choice when the primary goal is to enhance metabolic stability , increase in-vivo exposure, and potentially introduce specific, polar interactions with the target. It is a conservative choice for blocking a known metabolic liability.[2][3][11]

  • The 4-methyl substituent is employed when hydrophobic interactions are key to potency and a defined metabolic pathway is acceptable or even desirable for clearance.[4][5]

Ultimately, the decision rests on a holistic analysis of the project's goals. If a lead compound suffers from rapid metabolism at the para-position, a "fluoro-scan" is a logical next step. If potency is lacking and a hydrophobic pocket is available, a "methyl-scan" may unlock significant gains. Understanding the distinct electronic, steric, and metabolic consequences of these seemingly minor structural changes is paramount for the rational design and successful development of novel therapeutic agents.

References

  • Vertex AI Search. (2024). Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry.
  • ACS Publications. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
  • ACS Publications. (2021). Applications of Fluorine in Medicinal Chemistry.
  • MDPI. (2024).
  • ACS Publications. (2021).
  • Scribd. (n.d.). Methyl Group Impact in Drug Design.
  • PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • Juniper Publishers. (2021). Magic Methyl Effects in Drug Design.
  • Hilaris. (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine.
  • Indian Journal of Chemistry. (2024). Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity.
  • Journal of In-vitro In-vivo In-silico Journal. (2018).
  • PubChem. (n.d.). Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-.
  • Indian Journal of Pharmaceutical Sciences. (2005). Biological Activities of Sulfonamides.
  • PubMed. (2022). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A.
  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ResearchGate. (2022). Structure–activity relationship (SAR)
  • Shanghai Canbi Pharma Ltd. (n.d.). 6-[[(4-Methylphenyl)sulphonyl]amino]hexanoic acid | CAS:78521-39-8.
  • Pierce Biotechnology, Inc. (2023). Greener Synthesis of Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl) amino)
  • ResearchGate. (2019). Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents.
  • US EPA. (2023). Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- - Substance Details.
  • Sigma-Aldrich. (n.d.). 6-(4-Methylphenylsulfonamido)hexanoic acid.
  • PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase.
  • Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 4-phenyl- (CAS 5354-04-1).
  • ZORA. (2025). 6-[(4-Methylphenyl)sulfonylamino]hexanoic aci.
  • PubMed. (2024). Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study.
  • PMC. (n.d.). 6-[(4-Methylphenyl)
  • PubMed. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents.
  • ResearchGate. (2023). Synthesis of phenyl sulfonylacetophenone.
  • MDPI. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute M.
  • MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction.
  • PubMed. (2006). Synthesis of 1-(Substituted Phenylcarbonyl/sulfonylamino)
  • ChemScene. (n.d.). (S)-2-(4-Fluorophenyl)propanoic acid.
  • Ruqinba Chemical. (n.d.). 311: 6-[[(4-methylphenyl)sulphonyl]amino]hexanoic Acid Rust Inhibitor for Metalworking Fluid / Cutting Fluid.
  • Santa Cruz Biotechnology. (n.d.). 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-fluorophenyl)propanoic acid.
  • Leffingwell.com. (n.d.). The 4-Methylhexanoic acids.
  • SWGDRUG.org. (2019). 4'-fluoro-alpha-Pyrrolidinohexanophenone.
  • US EPA. (2025). 2-[(4-Hydroxy-3,5-diiodophenyl)methyl]hexanoic acid Properties.

Sources

The Ascendant Role of Fluorinated Sulfonamide Amino Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Fusion of Functionalities

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design, with approximately 20% of all pharmaceuticals containing this unique halogen.[1] This prevalence is due to the profound and often beneficial changes fluorine imparts on a molecule's physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity.[1] Concurrently, the sulfonamide functional group remains a privileged scaffold in drug discovery, renowned for its ability to mimic a tetrahedral transition state and act as a hydrogen bond donor and acceptor. The convergence of these two powerful chemical motifs within the versatile framework of amino acids has given rise to a compelling class of building blocks: fluorinated sulfonamide amino acid derivatives.

This technical guide, intended for researchers and professionals in drug development, will provide an in-depth exploration of the synthesis, unique properties, and burgeoning applications of these specialized amino acid derivatives. By elucidating the causal relationships behind experimental choices and providing validated protocols, this document aims to serve as a practical resource for harnessing the potential of these compounds in creating next-generation therapeutics.

The Rationale: Why Combine Fluorine, Sulfonamides, and Amino Acids?

The combination of a fluorinated sulfonamide with an amino acid scaffold creates a synergistic effect, offering a unique set of tools to address common challenges in drug discovery.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. When a (per)fluoroalkyl group is part of the sulfonamide, it can shield adjacent chemical bonds from enzymatic degradation, thereby increasing the in vivo half-life of a drug candidate.

  • Modulation of Physicochemical Properties:

    • Acidity (pKa): The strongly electron-withdrawing nature of fluoroalkyl groups significantly increases the acidity of the sulfonamide N-H proton. For instance, triflamide (CF3SO2NH2) is a much stronger acid (pKa ≈ 6-7) than its non-fluorinated counterpart, methanesulfonamide (pKa ≈ 10.5).[2] This enhanced acidity can lead to stronger interactions with biological targets at physiological pH.

    • Lipophilicity (LogP): Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. This is a critical factor for targeting intracellular proteins and improving oral bioavailability.[3]

  • Conformational Control and Binding Affinity: The introduction of a bulky and electronically distinct fluorinated sulfonamide group into a peptide or small molecule can impose specific conformational constraints. This can lead to a more pre-organized structure for binding to a biological target, resulting in higher affinity and selectivity. The fluorine atoms themselves can also participate in favorable orthogonal multipolar interactions with protein backbones, further enhancing binding.[2]

  • Bioisosterism: The fluorinated sulfonamide moiety can act as a bioisostere for other chemical groups. For example, it can serve as a non-hydrolyzable mimic of a peptide bond or a phosphate group, which is particularly useful in the design of enzyme inhibitors.

Synthetic Strategies: Crafting Fluorinated Sulfonamide Amino Acid Derivatives

The synthesis of these specialized amino acids can be approached in a modular fashion, typically involving the formation of the sulfonamide bond between a fluorinated sulfonyl chloride and an amino acid derivative.

Key Synthetic Pathways

Two primary strategies are employed for the synthesis of fluorinated sulfonamide amino acid derivatives:

  • Sulfonylation of Amino Esters: This is the most common approach, where a protected amino acid (usually an ester to protect the carboxylic acid) is reacted with a (per)fluoroalkylsulfonyl chloride in the presence of a base.

  • Building from Fluorinated Building Blocks: This strategy involves starting with a pre-formed fluorinated sulfonamide that contains a functional group amenable to elaboration into an amino acid.

The following diagram illustrates a general workflow for the synthesis via the sulfonylation of an amino ester.

G cluster_0 Starting Materials cluster_1 Protection cluster_2 Sulfonamide Formation cluster_3 Deprotection Amino_Acid Amino Acid (e.g., Glycine) Protection_Step Esterification (e.g., SOCl2, MeOH) Amino_Acid->Protection_Step Perfluoroalkylsulfonyl_Chloride (Per)fluoroalkylsulfonyl Chloride (e.g., TfCl) Sulfonylation Sulfonylation (e.g., Pyridine or Et3N) Perfluoroalkylsulfonyl_Chloride->Sulfonylation Amino_Ester Amino Acid Ester (e.g., Glycine methyl ester) Amino_Ester->Sulfonylation Protection_Step->Amino_Ester Protected_Derivative Protected Fluorinated Sulfonamide Amino Ester Sulfonylation->Protected_Derivative Deprotection_Step Hydrolysis (e.g., LiOH or aq. HCl) Protected_Derivative->Deprotection_Step Final_Product Fluorinated Sulfonamide Amino Acid Derivative Deprotection_Step->Final_Product

Caption: General workflow for the synthesis of fluorinated sulfonamide amino acid derivatives.

Detailed Experimental Protocol: Synthesis of N-(Trifluoromethylsulfonyl)glycine

This protocol details the synthesis of a simple yet representative fluorinated sulfonamide amino acid derivative.

Materials:

  • Glycine methyl ester hydrochloride

  • Trifluoromethanesulfonyl chloride (TfCl) or Trifluoromethanesulfonic anhydride (Tf2O)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Step 1: Sulfonylation of Glycine Methyl Ester

  • Suspend glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 5-10 mL per gram of ester).

  • Cool the suspension to 0 °C in an ice bath.

  • Add pyridine (2.2 eq) or triethylamine (2.2 eq) dropwise to the suspension with stirring.

  • Slowly add trifluoromethanesulfonyl chloride (1.1 eq) or trifluoromethanesulfonic anhydride (1.1 eq) to the reaction mixture. Caution: The reaction is exothermic.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-(trifluoromethylsulfonyl)glycine methyl ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of the Methyl Ester

  • Dissolve the purified N-(trifluoromethylsulfonyl)glycine methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add lithium hydroxide (1.5 eq) and stir the reaction mixture at 0 °C to room temperature for 1-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 1-2 with 1 M HCl.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to afford the final product, N-(trifluoromethylsulfonyl)glycine.

Physicochemical Properties: A Quantitative Look

The incorporation of a fluorinated sulfonamide moiety dramatically alters the properties of an amino acid. The table below provides a comparative overview of key physicochemical parameters.

PropertyGlycineN-(Methylsulfonyl)glycineN-(Trifluoromethylsulfonyl)glycine
pKa (approx.) ~9.6 (amine)~3.5 (sulfonamide)~1-2 (sulfonamide)
LogP (calculated) -3.21-1.85-0.27
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 244

Data are estimations and can vary based on the calculation method and experimental conditions.

The significant decrease in the pKa of the sulfonamide proton and the increase in lipophilicity for the trifluoromethylsulfonyl derivative are evident. These shifts have profound implications for how these molecules interact with biological systems.

Applications in Drug Discovery and Chemical Biology

Fluorinated sulfonamide amino acid derivatives are increasingly being utilized as versatile tools in the development of novel therapeutics and chemical probes.

Enzyme Inhibitors

The acidic nature and tetrahedral geometry of the fluorinated sulfonamide group make it an excellent mimic of the transition state of peptide bond hydrolysis. This has been exploited in the design of potent inhibitors for various proteases and other enzymes.

  • Carbonic Anhydrase Inhibitors: A notable application is in the development of inhibitors for carbonic anhydrases (CAs), a family of zinc metalloenzymes. Fluorinated 1,3,5-triazinyl sulfonamides derived from amino acids have been shown to be potent inhibitors of bacterial CAs from Mycobacterium tuberculosis, presenting a potential new class of anti-tuberculosis agents.[4][5]

Peptidomimetics and Peptide Modifications

Incorporating these derivatives into peptides can enhance their therapeutic potential.

  • Antimicrobial Peptides: Recent research has demonstrated that modifying antimicrobial peptides with fluorinated sulfono-γ-amino acids can lead to compounds with high stability and potent activity against multidrug-resistant bacteria.[3] These modifications can improve the peptide's resistance to proteolysis and enhance its interaction with bacterial membranes.

Probes for Chemical Biology

The unique properties of the fluorinated sulfonamide group also make it a valuable component in chemical probes.

  • Covalent Probes: The sulfonyl fluoride moiety is a latent electrophile that can react with nucleophilic residues (e.g., serine, threonine, lysine) in proteins, forming a stable covalent bond. This has been utilized to develop covalent inhibitors and activity-based probes for various enzymes.

The following diagram illustrates the interaction of a fluorinated sulfonamide amino acid derivative with the active site of a generic enzyme, highlighting its role as a transition-state mimic.

Caption: Interaction of a fluorinated sulfonamide inhibitor with an enzyme active site.

Conclusion and Future Outlook

Fluorinated sulfonamide amino acid derivatives represent a powerful and versatile class of building blocks for modern drug discovery. Their unique combination of properties, including enhanced metabolic stability, tunable acidity and lipophilicity, and the ability to act as effective bioisosteres, provides medicinal chemists with a valuable toolkit to overcome long-standing challenges in the development of new therapeutics. The synthetic accessibility of these compounds, coupled with a growing understanding of their structure-activity relationships, promises to expand their application in diverse therapeutic areas, from infectious diseases to oncology. As synthetic methodologies become even more refined and our understanding of the nuanced effects of fluorine continues to grow, we can expect to see an increasing number of drug candidates and approved medicines that have benefited from the strategic incorporation of these remarkable chemical entities.

References

  • Ceruso, M., Vullo, D., Scozzafava, A., & Supuran, C. T. (2014). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 686-689. [Link]

  • Ceruso, M., Vullo, D., Scozzafava, A., & Supuran, C. T. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. PubMed, 29(5), 686-9. [Link]

  • Meanwell, N. A. (2018). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Journal of Medicinal Chemistry, 61(14), 5822-5899. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Le Darz, A., Mingot, A., Bouazza, F., Castelli, U., Karam, O., Tanc, M., ... & Thibaudeau, S. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 816-821. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Guo, X., et al. (2024). Novel antimicrobial peptides modified with fluorinated sulfono-γ-AA having high stability and targeting multidrug-resistant bacteria infections. European Journal of Medicinal Chemistry, 264, 116001. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 683-691. [Link]

  • Salamon-Krokosz, K., & Wzorek, Z. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2021(2), 99-117. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Zhdankin, V. V. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5201. [Link]

  • Zhdankin, V. V. (2022). Triflamides and Triflimides: Synthesis and Applications. PubMed, 27(16), 5201. [Link]

  • Zhdankin, V. V. (2022). Triflamides and Triflimides: Synthesis and Applications. ResearchGate. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(4), 669-685. [Link]

  • Annedi, S. C., Li, W., Samson, S., & Kotra, L. P. (2003). Design and synthesis of novel fluoropeptidomimetics as potential mimics of the transition state during peptide hydrolysis. The Journal of organic chemistry, 68(3), 1043-1049. [Link]

  • Hollingworth, G. J., & Gouverneur, V. (2018). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 74(15), 1735-1768. [Link]

  • Biffinger, J. C., Kim, H. W., & DiMagno, S. G. (2004). The C–F Bond in Organofluorine Chemistry. In Fluorine-Containing Synthons (pp. 1-42). American Chemical Society. [Link]

Sources

The Strategic Role of Fluorine Substitution in Sulfonylamino Hexanoic Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: Harnessing the Power of Fluorine in a Privileged Scaffold

The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of chance but a deliberate design strategy to enhance molecular properties.[1][2] Fluorine's unique characteristics—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow chemists to fine-tune a molecule's physicochemical and pharmacological profile with remarkable precision.[1][2][3]

This guide focuses on the impact of fluorine substitution within the sulfonylamino hexanoic acid scaffold. This structure is of significant interest as it combines a flexible hexanoic acid chain, common in enzyme substrate mimics (e.g., for histone deacetylases or matrix metalloproteinases), with a sulfonamide group, a well-established pharmacophore. By introducing fluorine at key positions, we can systematically modulate properties to overcome common drug development hurdles such as poor metabolic stability, low binding affinity, or unfavorable pharmacokinetics.

This document serves as a technical resource for researchers and drug development professionals, providing field-proven insights into the causal mechanisms behind fluorine's effects and detailing the experimental protocols necessary to validate them.

Part 1: The Physicochemical Transformation

The introduction of fluorine instigates a cascade of changes in a molecule's fundamental properties. Understanding these shifts is critical to predicting the downstream effects on biological activity.

Potent Modulation of Acidity (pKa)

Fluorine's most powerful influence is its strong electron-withdrawing inductive effect (-I effect).[3] When placed near acidic or basic centers, it can dramatically alter their pKa values.

  • Sulfonamide N-H Acidity: The sulfonamide proton is weakly acidic. Introducing fluorine onto the adjacent alkyl chain significantly increases its acidity (lowers the pKa). For example, adding fluorine atoms to aryl-substituted fluoroalkanesulfonylamides has been shown to cause a linear acidity increase.[4] This increased acidity can alter hydrogen bonding capabilities and the molecule's overall charge state at physiological pH.

  • Carboxylic Acid Acidity: While more distant, fluorine substitution on the hexanoic acid backbone will also increase the acidity of the carboxyl group, though to a lesser extent than substitution closer to the carboxylate.

The ability to precisely tune pKa is invaluable. It can enhance solubility, modify interactions with target proteins, and improve bioavailability by controlling the ionization state of the molecule.[5]

Adjusting Lipophilicity and Permeability

Lipophilicity (measured as LogP or LogD) is a critical parameter for membrane permeability and oral absorption.[3] While highly electronegative, the C-F bond is poorly polarizable, often leading to an increase in a molecule's lipophilicity when a hydrogen atom is replaced by fluorine.[2][3][6]

  • A single fluorine substitution can increase the LogP by approximately 0.3-0.5 units.[3]

  • A trifluoromethyl (-CF3) group is a powerful modulator of lipophilicity and is often used to improve exposure and central nervous system (CNS) penetration.[1][3]

This enhanced lipophilicity can improve passive diffusion across cellular membranes.[7][8] However, excessive lipophilicity can lead to reduced aqueous solubility and increased susceptibility to efflux pumps like P-glycoprotein (Pgp), a balance that must be carefully managed.[3][9]

Conformational Control

Beyond simple electronics, fluorine can enforce specific molecular conformations through stereoelectronic interactions like the gauche effect.[3] The C-F bond may prefer a gauche alignment with adjacent bonds, stabilizing an otherwise disfavored conformation.[3] This "conformational pre-organization" can lock the molecule into a shape that is optimal for binding to its biological target, thereby increasing potency and reducing the entropic cost of binding.[10]

Part 2: Pharmacological and Pharmacokinetic Consequences

The physicochemical changes induced by fluorination directly translate into improved pharmacological and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Enhancing Binding Affinity and Selectivity

Fluorine substitution is a widely used strategy to enhance the binding affinity of a ligand for its target protein.[2]

  • Favorable Interactions: The polarized C-F bond can participate in favorable non-covalent interactions within a protein's active site, including dipole-dipole, halogen bonding, and interactions with backbone amides (C-F···C=O).[11][12]

  • Hydrophobic Effects: Fluorinated groups like -CF3 can provide excellent size and shape complementarity within hydrophobic binding pockets, enhancing binding through van der Waals forces.[10]

  • Blocking Unwanted Interactions: By lowering the basicity of nearby amine groups, fluorine can prevent undesirable ionic interactions that may lead to off-target effects.[3]

Engineering Metabolic Stability

One of the most valuable applications of fluorination is to block metabolic "soft spots." The C-F bond is exceptionally strong (105-116 kcal/mol), making it highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family.[13][14]

By replacing a metabolically liable C-H bond with a C-F bond, chemists can prevent enzymatic breakdown at that position, which can significantly increase the molecule's half-life and systemic exposure.[3][5][7] This strategy reduces the required dose and dosing frequency, improving patient compliance.[8]

Logical Workflow for Fluorine Substitution Strategy

The following diagram illustrates the iterative process of designing, synthesizing, and evaluating fluorinated sulfonylamino hexanoic acids in a drug discovery program.

G Design 1. Design & Hypothesis (Target, Position of F) Synthesis 2. Synthesis (Fluorinated Building Blocks) Design->Synthesis Feasible Route? PhysChem 3. Physicochemical Analysis (pKa, LogP, Conformation) Synthesis->PhysChem Characterize BioEval 4. Biological Evaluation (Binding Affinity, IC50) PhysChem->BioEval ADME 5. In Vitro ADME (Metabolic Stability, Permeability) BioEval->ADME Good Potency? LeadOpt 6. Lead Optimization (Data-Driven Redesign) BioEval->LeadOpt No, but improvable ADME->LeadOpt Promising Profile? Failure Terminate Project (Poor Profile) ADME->Failure No LeadOpt->Design

Caption: Iterative workflow for the rational design and evaluation of fluorinated compounds.

Part 3: Data-Driven Insights

To illustrate the impact of fluorination, the following table summarizes expected trends in key physicochemical and biological properties based on the degree of fluorine substitution at a position beta to the sulfonamide nitrogen.

Table 1: Predicted Impact of Fluorination on Key Molecular Properties
Compound Structure (R)Degree of FluorinationPredicted pKa (Sulfonamide NH)Predicted LogPPredicted Metabolic Half-life (t½)
-CH₂-CH₃Non-fluorinated (Parent)~10.52.5Low
-CH₂-CH₂FMonofluoro~9.0 - 9.52.8Moderate
-CH₂-CHF₂Difluoro~8.0 - 8.53.1High
-CH₂-CF₃Trifluoro~7.0 - 7.53.4Very High

Note: These values are illustrative, based on established chemical principles and data from related compound series.[3][4][15] Actual values must be determined experimentally.

Part 4: Experimental Protocols

A self-validating system of protocols is essential for trustworthy data. The following sections provide detailed methodologies for the synthesis and characterization of these compounds.

Protocol 1: Synthesis of 6-((4-Trifluoromethylphenyl)sulfonylamino)hexanoic Acid

This protocol describes a representative synthesis using a commercially available fluorinated building block.

Objective: To synthesize a target fluorinated sulfonylamino hexanoic acid from a fluorinated sulfonyl chloride and an amino acid ester, followed by saponification.

Materials:

  • Methyl 6-aminohexanoate hydrochloride

  • 4-(Trifluoromethyl)benzene-1-sulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Sulfonamide Formation: a. To a solution of methyl 6-aminohexanoate hydrochloride (1.0 eq) in DCM, add TEA (2.5 eq) at 0 °C and stir for 15 minutes. b. Add a solution of 4-(trifluoromethyl)benzene-1-sulfonyl chloride (1.1 eq) in DCM dropwise. Causality: The TEA acts as a base to neutralize the HCl salt and the HCl generated during the reaction, allowing the free amine to act as a nucleophile. c. Allow the reaction to warm to room temperature and stir for 16 hours. d. Quench the reaction with water and separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate. Purify by column chromatography if necessary.

  • Ester Hydrolysis (Saponification): a. Dissolve the crude methyl ester (1.0 eq) in a 3:1 mixture of THF and water. b. Add LiOH (1.5 eq) and stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS. Causality: LiOH is a strong base that nucleophilically attacks the ester carbonyl, leading to hydrolysis to the carboxylate salt. c. Once the reaction is complete, concentrate the mixture to remove THF. d. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form. e. Extract the aqueous layer with ethyl acetate (3x). f. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, 6-((4-trifluoromethylphenyl)sulfonylamino)hexanoic acid.

Diagram: Synthetic Pathway

G AminoEster Methyl 6-aminohexanoate Intermediate Methyl Ester Intermediate AminoEster->Intermediate SulfonylChloride 4-(Trifluoromethyl)benzene sulfonyl chloride SulfonylChloride->Intermediate TEA, DCM FinalProduct Final Product (Fluorinated Hexanoic Acid) Intermediate->FinalProduct 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: General synthetic route to the target compound.

Protocol 2: Characterization by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, and the absence of background signals in biological systems.[16][17][18]

Objective: To obtain a clean, quantitative ¹⁹F NMR spectrum to confirm the identity and purity of the synthesized compound.

Materials:

  • Synthesized fluorinated compound (~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • Internal standard (optional, e.g., trifluoroacetic acid)

Procedure:

  • Sample Preparation: a. Accurately weigh the synthesized compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean vial. b. If quantitative analysis is required, add a known amount of an internal standard. c. Transfer the solution to an NMR tube.

  • Instrumental Setup (Typical Parameters): a. Spectrometer: Use a spectrometer with a fluorine-capable probe. b. Decoupling: Run the experiment with proton decoupling (¹⁹F{¹H}) to simplify the spectrum by removing H-F coupling.[19] c. Spectral Width: Set a wide spectral width (~250 ppm) to ensure all fluorine signals are captured.[17] d. Relaxation Delay (d1): Use a long relaxation delay (e.g., 5-7 times the longest T₁) for accurate integration in quantitative experiments. A value of 30 seconds is often sufficient. e. Pulse Angle: Use a 90° pulse. f. Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: a. Process the spectrum (Fourier transform, phase correction, baseline correction). b. Reference the chemical shift. The CF₃ group on the phenyl ring is expected to appear around -63 ppm. c. Integrate the peak(s) to determine relative ratios or quantify against the internal standard. The direct relationship between peak area and the number of fluorine nuclei allows for straightforward quantification.[18]

Protocol 3: Analysis by Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry is essential for purity analysis and for pharmacokinetic studies.

Objective: To develop a method for the detection and quantification of the fluorinated sulfonylamino hexanoic acid.

Materials:

  • Synthesized compound

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or ammonium formate

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation: a. Column: Use a C18 or a specialized fluorinated stationary phase column.[20] Fluorinated phases can improve peak shape and retention for highly fluorinated analytes. b. Mobile Phase A: Water with 0.1% formic acid. Causality: The acid suppresses the ionization of the carboxylic acid, leading to better retention on the reversed-phase column. c. Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid. d. Gradient: Develop a suitable gradient from low to high organic content to elute the compound with a good peak shape.

  • Mass Spectrometry Detection: a. Ionization Mode: Use negative ion mode ESI. The carboxylic acid and sulfonamide groups are readily deprotonated to form [M-H]⁻ ions. b. Full Scan (MS1): First, acquire a full scan spectrum to identify the m/z of the parent ion. c. Tandem MS (MS/MS): Perform a product ion scan on the [M-H]⁻ parent ion to identify characteristic fragment ions. Expect fragmentation at the sulfonamide bond. d. Multiple Reaction Monitoring (MRM): For quantitative analysis, set up an MRM method monitoring the transition from the parent ion to a stable, specific product ion. This provides high selectivity and sensitivity.[20][21]

Conclusion and Future Outlook

Fluorine substitution is a potent and predictable strategy for optimizing the drug-like properties of sulfonylamino hexanoic acids. By leveraging its strong inductive effects, metabolic blocking capabilities, and ability to form favorable protein-ligand interactions, researchers can systematically address common liabilities in drug discovery. The strategic placement of fluorine can transform a lead compound with modest properties into a viable clinical candidate with enhanced potency, selectivity, and an improved pharmacokinetic profile.[3][7] The analytical techniques of ¹⁹F NMR and LC-MS/MS provide robust, self-validating systems to confirm the success of these synthetic modifications. As synthetic methodologies for fluorination continue to advance, the rational, data-driven application of fluorine will remain an indispensable tool in the development of next-generation therapeutics.

References

  • Utley, A. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacognosy and Phytochemistry.
  • Mykhailiuk, P. K. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
  • Kim, S., et al. (2020). Direct Chiral 19 F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. ACS Publications.
  • Mangion, I. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate.
  • Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Thesis.
  • Silverman, R. B., & Imperiali, B. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Elsevier.
  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Böhm, H.-J., et al. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
  • Singh, V., & Liu, J. (2020). Effects of fluorine substitution on small-molecule drug ADME. Journal of Medicinal Chemistry.
  • Das, P., & Kumar, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Tettey, J., et al. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC.
  • Salou, C., et al. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).
  • Hu, C., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry.
  • Intel Market Research. (2025). Fluorinated Drugs Market Outlook 2025-2032.
  • Chatterjee, T., et al. (2021). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC.
  • Andersen, J., et al. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
  • Mykhailiuk, P. K. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate.
  • Kuklenko, O. V., et al. (2005). Measurement of 18 perfluorinated organic acids and amides in human serum using on-line solid-phase extraction. PubMed.
  • Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs.
  • Lloyd, A. S., et al. (2009). Mass spectral studies towards more reliable measurement of perfluorooctanesulfonic acid and other perfluorinated chemicals (PFCs) in food matrices using liquid chromatography/tandem mass spectrometry. York Research Database.

Sources

Methodological & Application

Synthesis of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid from 6-aminohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the synthesis of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid starting from 6-aminohexanoic acid (


-aminocaproic acid). This transformation utilizes the Schotten-Baumann reaction conditions , a robust method for forming sulfonamide bonds in aqueous-organic biphasic systems.

Sulfonamide derivatives of


-amino acids are of significant interest in drug discovery. 6-aminohexanoic acid itself is a known antifibrinolytic agent (Amicar). Derivatization of the terminal amine with arylsulfonyl groups creates structural motifs often found in Matrix Metalloproteinase (MMP) inhibitors and integrin antagonists. The introduction of the fluorine atom on the phenyl ring modulates lipophilicity and metabolic stability, a common strategy in medicinal chemistry to enhance pharmacokinetic profiles.

Chemical Mechanism

The synthesis proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

  • Activation: The reaction requires the amine of 6-aminohexanoic acid to be in its neutral, nucleophilic form (

    
    ). Since the starting material exists as a zwitterion (
    
    
    
    ) at neutral pH, a base (NaOH) is required to deprotonate the ammonium group (pKa
    
    
    10.75).
  • Nucleophilic Attack: The lone pair of the free amine attacks the electrophilic sulfur of 4-fluorobenzenesulfonyl chloride .

  • Elimination: Chloride is displaced as a leaving group, forming the sulfonamide bond.

  • Acidification: The final product exists as a sodium salt in the basic reaction mixture. Acidification converts the carboxylate to the free acid, lowering its solubility in water and facilitating isolation by precipitation.

Reaction Scheme Diagram

ReactionMechanism Start 6-Aminohexanoic Acid (Zwitterion) Intermediate Free Amine Species (Nucleophile) Start->Intermediate pH > 11 Base NaOH (aq) Deprotonation Base->Intermediate TS Tetrahedral Transition State Intermediate->TS Nucleophilic Attack Reagent 4-Fluorobenzenesulfonyl Chloride Reagent->TS ProductSalt Sulfonamide Salt (Soluble) TS->ProductSalt -HCl (neutralized) FinalProduct 6-[(4-fluorophenyl)sulfonylamino] hexanoic acid (Precipitate) ProductSalt->FinalProduct Acidification pH < 2 Acid HCl Workup Acid->FinalProduct

Figure 1: Mechanistic pathway for the sulfonylation of 6-aminohexanoic acid under basic conditions.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
6-Aminohexanoic acid 131.171.01.31 g (10 mmol)Substrate
4-Fluorobenzenesulfonyl chloride 194.611.12.14 g (11 mmol)Electrophile
Sodium Hydroxide (NaOH) 40.002.20.88 g (in 10 mL H2O)Base
Acetone (or THF) --10-15 mLSolvent
Hydrochloric Acid (1M) --As neededWorkup

Equipment:

  • 50 mL Round-bottom flask (RBF) or Erlenmeyer flask.

  • Magnetic stir bar and plate.

  • pH paper or probe.

  • Ice-water bath.

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure

Step 1: Preparation of Aqueous Amine Solution

  • In a 50 mL flask, dissolve 1.31 g (10 mmol) of 6-aminohexanoic acid in 10 mL of 2.2 M NaOH (containing ~0.88 g NaOH).

  • Note: The extra base equivalents are necessary to neutralize the carboxylic acid (1 eq) and the HCl generated during the reaction (1 eq), plus a slight excess to maintain pH > 10.

  • Cool the solution to 0–5 °C in an ice bath.

Step 2: Addition of Sulfonyl Chloride

  • Dissolve 2.14 g (11 mmol) of 4-fluorobenzenesulfonyl chloride in 10 mL of Acetone .

    • Why Acetone? Sulfonyl chlorides are prone to hydrolysis in water. Dissolving in an organic solvent ensures homogeneous dispersion before reaction.

  • Add the acetone solution dropwise to the stirred aqueous amine solution over 15–20 minutes.

  • Critical Control: Monitor the temperature; keep it below 10 °C to minimize hydrolysis of the sulfonyl chloride.

Step 3: Reaction Maintenance

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir vigorously for 3–4 hours .

  • Self-Validation: Check the pH periodically.[2] It must remain basic (pH > 9). If it drops, add small aliquots of 1M NaOH. If the solution becomes cloudy and stays cloudy, the reaction is likely progressing (formation of sulfonamide salt or precipitation of byproducts).

Step 4: Workup and Isolation

  • (Optional) If a significant amount of unreacted sulfonyl chloride remains (insoluble oil/solid), wash the basic aqueous layer with diethyl ether (2 x 10 mL) to remove it. Discard the organic (ether) layer.

  • Cool the aqueous reaction mixture back to 0 °C .

  • Slowly add 1M HCl dropwise with stirring until the pH reaches 1–2 .

  • The product, 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid , will precipitate as a white solid.

    • Note: If an oil forms instead of a solid, scratch the glass with a spatula or seed with a crystal to induce crystallization.

Step 5: Purification

  • Filter the solid using vacuum filtration.[1]

  • Wash the filter cake with cold water (3 x 10 mL) to remove residual salts (NaCl).

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (approx. 1:1 or 2:1). Allow to cool slowly to RT, then to 4 °C.

  • Filter the pure crystals and dry in a vacuum oven at 40 °C overnight.

Experimental Workflow Diagram

Workflow Start Start: 6-Aminohexanoic Acid Solubilize Dissolve in 2.2M NaOH (Cool to 0°C) Start->Solubilize AddReagent Add 4-F-Ph-SO2Cl in Acetone (Dropwise) Solubilize->AddReagent React Stir at RT (3-4 hrs) Maintain pH > 9 AddReagent->React Check Check Purity/Solubility (Optional Ether Wash) React->Check Acidify Acidify with HCl to pH 1-2 Check->Acidify Aqueous Layer Precipitate Precipitate Forms (White Solid) Acidify->Precipitate Filter Vacuum Filtration & Water Wash Precipitate->Filter Recryst Recrystallize (EtOH/Water) Filter->Recryst End Pure Product Dry & Characterize Recryst->End

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.[3]

Characterization & Expected Data

To validate the synthesis, the following analytical data should be obtained.

Melting Point
  • Expected Range: 100–150 °C (Dependent on specific crystal polymorph and solvation).

  • Note: Analogous sulfonamides typically melt in this range. A sharp melting point (< 2 °C range) indicates high purity.

NMR Spectroscopy

1H NMR (400 MHz, DMSO-d6):

  • 
     12.0 ppm (s, 1H, -COOH ) – Broad singlet, may exchange.
    
  • 
     7.8–7.9 ppm (m, 2H, Ar-H  ortho to SO2).
    
  • 
     7.6 ppm (t, 1H, -SO2NH -) – Triplet due to coupling with adjacent methylene.
    
  • 
     7.4–7.5 ppm (m, 2H, Ar-H  meta to SO2).
    
  • 
     2.75 ppm (q, 2H, -NH-CH 2-).
    
  • 
     2.15 ppm (t, 2H, -CH 2-COOH).
    
  • 
     1.2–1.5 ppm (m, 6H, internal methylene chain).
    
Mass Spectrometry (ESI-MS)
  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
    S
  • Molecular Weight: 289.32 g/mol

  • Expected Ion: [M-H]

    
     = 288.3 (Negative mode) or [M+H]
    
    
    
    = 290.3 (Positive mode). Negative mode is often more sensitive for sulfonamides and carboxylic acids.

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Hydrolysis of sulfonyl chloride.Ensure temperature is < 5°C during addition. Add reagent slowly. Ensure acetone is dry.
Oiling Out Product is not crystallizing upon acidification.Cool the mixture further. Scratch the flask. Add a seed crystal. Attempt extraction with Ethyl Acetate if solid never forms.
Impurity (Starting Material) Incomplete reaction.Check pH during reaction; if < 9, amine is protonated and unreactive. Add more base.
Impurity (Sulfonic Acid) Hydrolysis byproduct co-precipitated.The sulfonic acid byproduct is water-soluble.[4] Ensure thorough washing of the filter cake with water. Recrystallize from EtOH/Water.

References

  • Sigma-Aldrich. (n.d.). 6-Aminohexanoic acid Product Information. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 564, Aminocaproic acid. Retrieved from

  • Masson, E. A., et al. (2023). Design and synthesis of 6-arylpyridine-tethered sulfonamides as novel selective inhibitors of carbonic anhydrase IX. European Journal of Medicinal Chemistry. Retrieved from

  • Organic Syntheses. (n.d.). General procedures for Schotten-Baumann reactions. Retrieved from

  • Bhat, M. A., et al. (2024).[2] Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Retrieved from

Sources

Protocol for coupling 4-fluorobenzenesulfonyl chloride with amino acids

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Coupling of 4-Fluorobenzenesulfonyl Chloride with Amino Acids

Introduction: The Significance of N-Sulfonylated Amino Acids

The formation of sulfonamides is a cornerstone reaction in organic and medicinal chemistry. The resulting N-sulfonylated amino acids are critical structural motifs in a vast array of pharmaceuticals and serve as essential building blocks in synthetic chemistry.[1] The reaction of an amino acid with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride (Fbs-Cl), is a robust method for creating a stable amide linkage. This particular reagent is of special interest due to the incorporation of a fluorine atom, which acts as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure and conformation.[2]

This guide provides a detailed protocol for the coupling of 4-fluorobenzenesulfonyl chloride with amino acids, grounded in the principles of the well-established Schotten-Baumann reaction.[3][4] We will delve into the mechanistic underpinnings, provide a step-by-step experimental procedure, discuss critical parameters for optimization, and outline applications for the resulting N-Fbs-amino acids.

Pillar 1: Reaction Mechanism and Foundational Principles

The coupling reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[5] The sulfur atom in 4-fluorobenzenesulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] The primary or secondary amine of the amino acid acts as the nucleophile, attacking this electrophilic sulfur center.

The key steps of the mechanism are:

  • Deprotonation: In a basic medium, the amino group of the amino acid is deprotonated, enhancing its nucleophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the amino nitrogen attacks the electrophilic sulfur atom of the Fbs-Cl, forming a tetrahedral intermediate.[6]

  • Elimination: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.[1]

  • Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl), which is neutralized by the base present in the reaction medium. This step is crucial to prevent the protonation of the unreacted amine, which would render it non-nucleophilic.[1]

Caption: General mechanism for sulfonamide formation.

Pillar 2: A Validating, Step-by-Step Experimental Protocol

This protocol details a standard procedure for the synthesis of an N-(4-fluorobenzenesulfonyl)-amino acid in an aqueous-organic biphasic system, a classic application of Schotten-Baumann conditions.[4]

Materials and Reagents
  • Amino Acid: (e.g., Glycine, Alanine, Phenylalanine)

  • 4-Fluorobenzenesulfonyl Chloride (Fbs-Cl): High purity

  • Sodium Hydroxide (NaOH): 2 M aqueous solution

  • Dichloromethane (DCM) or Diethyl Ether: Reagent grade

  • Hydrochloric Acid (HCl): Concentrated and 1 M solutions

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄): Anhydrous, for drying

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, pH meter or pH paper, ice bath, separatory funnel, rotary evaporator, recrystallization apparatus.

Experimental Workflow

ExperimentalWorkflow A 1. Dissolve Amino Acid Dissolve amino acid in 2M NaOH(aq) in a flask. Cool to 0-5°C in an ice bath. C 3. Reaction Add Fbs-Cl solution dropwise to the stirred amino acid solution. Maintain pH > 10 by adding 2M NaOH as needed. Stir vigorously for 2-4 hours at room temperature. A->C B 2. Prepare Fbs-Cl Solution Dissolve Fbs-Cl in an organic solvent (e.g., DCM). B->C D 4. Work-up (Phase Separation) Transfer mixture to a separatory funnel. Separate the aqueous and organic layers. Extract aqueous layer with fresh organic solvent. C->D E 5. Acidification & Precipitation Cool the aqueous layer in an ice bath. Acidify to pH ~2 with conc. HCl to precipitate the product. D->E F 6. Isolation Collect the solid product by vacuum filtration. Wash with cold water. E->F G 7. Purification Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-Fbs-amino acid. F->G

Caption: Experimental workflow for Fbs-Cl coupling.

Detailed Procedure
  • Preparation of Amino Acid Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amino acid (e.g., 10 mmol) in 50 mL of 2 M aqueous sodium hydroxide. Cool the solution to 0-5°C using an ice bath. The basic condition ensures the amino group is deprotonated and thus nucleophilic.[7][8]

  • Preparation of Sulfonyl Chloride Solution: In a separate beaker, dissolve a slight excess of 4-fluorobenzenesulfonyl chloride (e.g., 11 mmol, 1.1 equivalents) in 50 mL of dichloromethane.

  • Reaction Execution: Transfer the Fbs-Cl solution to a dropping funnel and add it dropwise to the vigorously stirred, cold amino acid solution over 30 minutes. Monitor the pH of the aqueous layer and maintain it above pH 10 by adding more 2 M NaOH solution as necessary. This neutralizes the HCl formed during the reaction.[1]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the layers. The N-Fbs-amino acid salt will be in the aqueous phase. Wash the aqueous layer with a fresh portion of dichloromethane (25 mL) to remove any unreacted sulfonyl chloride.

  • Product Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution to approximately pH 2 by adding concentrated HCl dropwise with stirring. The N-(4-fluorobenzenesulfonyl)-amino acid will precipitate as a white solid.

  • Isolation and Purification: Collect the precipitated product by vacuum filtration. Wash the solid with several portions of cold deionized water to remove inorganic salts. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water. Dry the purified product under vacuum.

Pillar 3: Authoritative Grounding & Field-Proven Insights
Critical Parameter Optimization

The success of the coupling reaction hinges on careful control of several parameters.

ParameterRecommendation & RationalePotential Issues
pH Control Maintain pH between 9 and 11. This ensures the amino group is sufficiently nucleophilic without causing excessive hydrolysis of the Fbs-Cl reagent.[7]Low pH: Protonation of the amine reduces its nucleophilicity, slowing or stopping the reaction. High pH: Increased rate of Fbs-Cl hydrolysis to 4-fluorobenzenesulfonic acid.
Temperature Initial addition should be performed at 0-5°C to control the exothermic reaction. The reaction can then proceed at room temperature.High temperatures can increase the rate of side reactions, including hydrolysis of the sulfonyl chloride.
Stoichiometry Use a slight excess (1.05-1.2 equivalents) of Fbs-Cl.[1]Ensures complete consumption of the valuable amino acid. A large excess complicates purification.
Solvent System A biphasic system (e.g., water/DCM) is effective for many amino acids.[4] For less soluble starting materials, a homogeneous system like aqueous acetone or THF can be used. Microwave-assisted, solvent-free methods can also be highly efficient.[6]The choice of solvent affects reaction rates and solubility of reactants. The solvent must be inert to the reaction conditions.
Side-Chain Protection For amino acids like lysine, histidine, or tyrosine, the side-chain functional groups are also nucleophilic and can react with Fbs-Cl.[2] It may be necessary to use an amino acid with a pre-protected side chain (e.g., Boc-Lys-OH) to achieve selective Nα-sulfonylation.[9][10]Lack of side-chain protection can lead to a mixture of products, complicating purification and reducing the yield of the desired compound.
Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of Fbs-Cl. 3. Product loss during work-up.1. Increase reaction time; confirm Fbs-Cl quality. 2. Maintain lower temperature during addition; ensure pH is not excessively high. 3. Ensure complete precipitation by acidifying to pH 2; avoid excessive washing.
Oily Product Impurities present; product did not crystallize.Try triturating with a non-polar solvent (e.g., hexanes) to induce solidification. Re-evaluate recrystallization solvent system. Purify by column chromatography if necessary.
Multiple Products (by TLC/HPLC) Reaction with amino acid side chains (e.g., ε-NH₂ of lysine).[2]Use an amino acid with an orthogonal protecting group on the side chain.
Applications in Research and Development

The N-(4-fluorobenzenesulfonyl) amino acids prepared via this protocol are versatile intermediates with significant applications:

  • Peptide Synthesis: The Fbs-group can act as an N-terminal protecting group for amino acids in peptide synthesis.[11]

  • Pharmaceutical Synthesis: The sulfonamide linkage is a key component in many drug molecules. This protocol provides a direct route to synthesizing fluorinated analogues for structure-activity relationship (SAR) studies.[1]

  • Biophysical Studies: The ¹⁹F label allows for non-invasive NMR studies of protein dynamics, folding, and ligand binding when an N-Fbs-amino acid is incorporated into a peptide or protein.[2] The chemical shift of the fluorine atom is highly sensitive to its local environment.

References
  • Bahrami, K., Khodaei, M. M., & Ghorbani, M. (2012). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 2(24), 9046-9049. [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube. [Link]

  • King, J. F., & As-Seis, M. I. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 73(1), 50-57. [Link]

  • Wikipedia contributors. (2023, December 29). Sulfonyl halide. In Wikipedia, The Free Encyclopedia. [Link]

  • Albericio, F., & Goodman, M. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. [Link]

  • Fukuyama, T., & Jow, C. K. (1999). Peptide synthesis with sulfonyl protecting groups.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Miller, S. J., et al. (2012). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. PMC. [Link]

  • Google Patents. (n.d.). Process for separating amino acids and aminosulponic acids through adsorption on zeolites.
  • Google Patents. (n.d.).
  • Wikipedia contributors. (2023, November 26). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2020). Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

  • Huestis, W. H., & Raftery, M. A. (1978). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. PubMed. [Link]

Sources

Using 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid as an MMP inhibitor probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Using 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid as a Matrix Metalloproteinase (MMP) Inhibitor Probe

Audience: Researchers, scientists, and drug development professionals.

Abstract

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical for the turnover of extracellular matrix (ECM) components.[1][2] While essential for physiological processes like wound healing and angiogenesis, their dysregulation is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and chronic inflammatory diseases.[3][4][5] This makes MMPs significant targets for therapeutic intervention and tools for disease research. This document provides a detailed guide to using 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid, a sulfonamide-based small molecule, as a chemical probe to investigate MMP activity. We present its theoretical mechanism of action, protocols for its characterization and application in biochemical and cell-based assays, and crucial considerations for its use in preclinical in vivo models.

Introduction: The Rationale for MMP Inhibition

MMPs are synthesized as inactive zymogens and, upon activation, can collectively degrade all components of the ECM.[6] Their activity is tightly regulated in healthy tissues by endogenous Tissue Inhibitors of Metalloproteinases (TIMPs).[7] An imbalance in the MMP/TIMP ratio leads to uncontrolled proteolysis, which facilitates disease progression.[7] For instance, in cancer, MMPs degrade basement membranes to enable tumor cell invasion and metastasis and release ECM-sequestered growth factors that promote tumor growth.[4][8]

Small molecule inhibitors are invaluable tools for dissecting the specific roles of MMPs in these processes. The sulfonamide moiety is a well-established pharmacophore in the design of MMP inhibitors (MMPIs).[1][9] These compounds typically function by engaging the catalytic zinc ion in the MMP active site and forming key interactions with surrounding amino acid residues, offering a potent and often selective mode of inhibition.[10][11] 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid belongs to this class, serving as a versatile probe for laboratory investigations.

Probe Profile: 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid

Structure and Mechanism of Action

6-[(4-fluorophenyl)sulfonylamino]hexanoic acid is a non-peptidic, synthetic inhibitor. Its mechanism relies on two key structural features:

  • Zinc-Binding Group (ZBG): The terminal carboxylic acid of the hexanoic acid chain is predicted to act as the ZBG, chelating the essential Zn²⁺ ion within the MMP catalytic domain. This interaction is fundamental to inhibiting the enzyme's proteolytic activity.[5]

  • Sulfonamide Moiety: The sulfonamide group is designed to interact with the S1' subsite, a deep, hydrophobic pocket within the enzyme's active site.[10][11] The 4-fluorophenyl group can form favorable interactions within this pocket, contributing to the inhibitor's potency and selectivity profile against different MMPs. The sulfonamide's oxygen atoms can also form hydrogen bonds with the enzyme backbone, further stabilizing the inhibitor-enzyme complex.[2]

cluster_MMP MMP Active Site cluster_Inhibitor Inhibitor Probe S1_Pocket S1' Pocket (Hydrophobic) Catalytic_Zinc Catalytic Zn²⁺ Ion Enzyme_Backbone Enzyme Backbone Fluorophenyl 4-Fluorophenyl Group Fluorophenyl->S1_Pocket Hydrophobic Interaction Sulfonamide Sulfonamide Linker Fluorophenyl->Sulfonamide Covalent Bond Sulfonamide->Enzyme_Backbone H-Bonding Hexanoic_Acid Hexanoic Acid (ZBG) Sulfonamide->Hexanoic_Acid Covalent Bond Hexanoic_Acid->Catalytic_Zinc Chelation

Caption: Predicted binding mode of the inhibitor within an MMP active site.

Synthesis

A plausible synthetic route involves the reaction of 6-aminohexanoic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or sodium hydroxide) in an appropriate solvent system.

Reactant1 6-Aminohexanoic Acid Reaction Nucleophilic Acyl Substitution Reactant1->Reaction Reactant2 4-Fluorobenzenesulfonyl Chloride Reactant2->Reaction Base Base (e.g., NaOH) Base->Reaction Product 6-[(4-fluorophenyl)sulfonylamino] hexanoic acid Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: High-level overview of a potential synthesis workflow.

Quantitative Profile (Illustrative)

Specific inhibitory constants (IC₅₀, Kᵢ) for 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid are not widely reported in the literature. It is imperative for researchers to experimentally determine these values for their specific MMPs of interest using the protocols outlined below. For context, Table 1 provides IC₅₀ values for other well-characterized sulfonamide-based MMPIs.

Table 1: Inhibitory Potency of Structurally Related Sulfonamide MMPIs

Compound Target MMPs IC₅₀ (nM) Reference
CGS-27023A MMP-2, MMP-3, MMP-9, MMP-13 80 (MMP-2), 40 (MMP-3), 20 (MMP-9), 13 (MMP-13) [8][9]
Prinomastat (AG-3340) MMP-2, MMP-3, MMP-9, MMP-13, MMP-14 Potent, broad-spectrum [9][12]
JNJ-0966 MMP-9 (Allosteric) 5 (Pro-MMP-9 Activation) [13]

| Compound [¹¹C]39 | MMP-2, MMP-9 | 110 (MMP-2), 200 (MMP-9) |[14] |

Protocol 1: In Vitro Biochemical Assay for IC₅₀ Determination

This protocol describes a fluorometric assay to determine the concentration of the inhibitor required to reduce MMP activity by 50% (IC₅₀).

Principle

A quenched fluorescent peptide substrate, specific for MMPs, is used. In its intact state, the proximity of a quencher molecule to a fluorophore suppresses fluorescence (FRET). Upon cleavage by an active MMP, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence. The inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.[15][16]

Materials
  • Recombinant human MMPs (e.g., MMP-2, MMP-9, MMP-14)

  • MMP Activity Assay Kit (e.g., Abcam ab112146 or similar) containing a generic quenched fluorescent MMP substrate[16]

  • APMA (4-aminophenylmercuric acetate) for pro-MMP activation

  • Assay Buffer (typically Tris-based with CaCl₂, ZnCl₂, and Brij-35)

  • 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid (stock solution in DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Ex/Em ≈ 490/525 nm)

Step-by-Step Methodology
  • Inhibitor Preparation: Prepare a 10-point serial dilution series of the inhibitor in Assay Buffer, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO in Assay Buffer).

  • Enzyme Activation (if using pro-MMPs): Incubate the pro-MMP with 1-2 mM APMA for 1-4 hours at 37°C according to the enzyme manufacturer's instructions. Dilute the now-active MMP to the desired working concentration in Assay Buffer.

  • Assay Plate Setup: To the wells of the 96-well plate, add components in the following order:

    • 50 µL of Assay Buffer.

    • 10 µL of each inhibitor dilution or vehicle control.

    • 20 µL of diluted active MMP enzyme.

    • Controls:

      • No-Inhibitor Control: 10 µL of vehicle control.

      • No-Enzyme Control: Add 20 µL of Assay Buffer instead of the enzyme solution.

  • Pre-incubation: Gently tap the plate to mix and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the MMP fluorescent substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader (pre-heated to 37°C). Measure fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

    • Subtract the rate of the No-Enzyme Control from all other wells.

    • Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

A Prepare Inhibitor Serial Dilutions C Plate Setup: Buffer + Inhibitor + Enzyme A->C B Activate & Dilute MMP Enzyme B->C D Pre-incubate Plate (37°C, 15-30 min) C->D E Add Fluorescent Substrate (Initiate Reaction) D->E F Kinetic Read on Plate Reader E->F G Calculate Reaction Rates & % Inhibition F->G H Plot Dose-Response Curve & Determine IC₅₀ G->H

Caption: Workflow for the in vitro biochemical IC₅₀ determination assay.

Protocol 2: Cell-Based Invasion Assay

This protocol uses a modified Boyden chamber (Transwell) assay to assess the inhibitor's ability to block cancer cell invasion through a basement membrane matrix, a process highly dependent on MMP activity.

Principle

Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (an ECM substitute). The lower chamber contains a chemoattractant (e.g., fetal bovine serum). Invasive cells degrade the Matrigel using MMPs and migrate through the pores towards the attractant. The inhibitor is added to the upper chamber, and its efficacy is measured by the reduction in the number of invading cells.

Materials
  • HT-1080 fibrosarcoma cells (or another highly invasive cell line expressing relevant MMPs)

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

  • 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid

  • Crystal Violet staining solution

  • Cotton swabs

Step-by-Step Methodology
  • Matrigel Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert. Incubate at 37°C for at least 4 hours to allow it to solidify.

  • Cell Preparation: Culture HT-1080 cells to ~80% confluency. Serum-starve the cells for 18-24 hours. Harvest the cells by trypsinization and resuspend them in serum-free medium at 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower wells of the 24-well plate.

    • Prepare cell suspensions in serum-free medium containing different concentrations of the inhibitor (e.g., 0.1x, 1x, and 10x the IC₅₀) and a vehicle control.

    • Add 200 µL of the cell suspension (~2 x 10⁵ cells) to the upper chamber of the corresponding Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

  • Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a wet cotton swab to gently scrape away the Matrigel and any cells that did not invade through the membrane.

  • Fixation and Staining:

    • Transfer the inserts to a new 24-well plate containing PBS.

    • Fix the invaded cells on the underside of the membrane with 4% paraformaldehyde or cold methanol for 15 minutes.

    • Stain the cells with 0.5% Crystal Violet for 20 minutes.

    • Gently wash the inserts in water to remove excess stain and allow them to air dry.

  • Quantification:

    • Using a microscope, count the number of stained (invaded) cells on the underside of the membrane in 5-10 random fields of view.

    • Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.

    • Compare the number of invaded cells in inhibitor-treated wells to the vehicle control.

A Coat Transwell Inserts with Matrigel C Seed Cells with Inhibitor (Upper Chamber) A->C B Serum-Starve & Harvest Invasive Cells B->C E Incubate (18-24 hours) C->E D Add Chemoattractant (Lower Chamber) D->E F Remove Non-Invasive Cells from Upper Surface E->F G Fix & Stain Invaded Cells on Lower Surface F->G H Count Cells or Measure Eluted Stain G->H

Caption: Workflow for the cell-based Transwell invasion assay.

Guidelines for In Vivo Application

Moving from in vitro to in vivo models requires careful planning. The goal is to ensure the probe reaches the target tissue at a sufficient concentration to inhibit MMP activity without causing overt toxicity.

Formulation and Administration
  • Vehicle Selection: Due to the likely poor aqueous solubility of the compound, a suitable vehicle is required. Common choices for in vivo studies include:

    • 10% DMSO + 90% Corn Oil

    • 10% DMSO + 40% PEG300 + 50% Saline

    • A suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80

  • Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common. The choice depends on the desired pharmacokinetic profile and the specific animal model.

Experimental Design
  • Dose-Ranging Study: Begin with a pilot study to determine the maximum tolerated dose (MTD).

  • Efficacy Study: Based on the MTD and in vitro potency, select 2-3 dose levels for the main study. A typical starting dose for a selective MMP inhibitor might be in the 10-50 mg/kg range, administered once or twice daily.[17]

  • Controls: Always include a vehicle-treated group. A positive control group treated with a well-characterized MMPI (e.g., Marimastat, if appropriate for the model) can also be valuable.[18]

Target Engagement: In Vivo Zymography

To confirm that the inhibitor is active at the target site, MMP activity can be assessed in tissue homogenates from treated and control animals using gelatin zymography.[15]

  • Tissue Collection: At the study endpoint, euthanize animals and rapidly excise the tissues of interest (e.g., tumor, arthritic joint).

  • Protein Extraction: Homogenize the tissues in a non-denaturing lysis buffer.

  • Zymography: Run the protein extracts on an SDS-PAGE gel copolymerized with gelatin. After electrophoresis, incubate the gel in a developing buffer that allows renatured MMPs to digest the gelatin.

  • Visualization: Stain the gel with Coomassie Blue. Areas of gelatin degradation by MMPs (e.g., MMP-2, MMP-9) will appear as clear bands against a blue background. The intensity of these bands should be reduced in tissues from inhibitor-treated animals compared to controls.

References

  • Jain, P., Saravanan, C., & Singh, S. K. (2013). Sulphonamides: Deserving class as MMP inhibitors?. European Journal of Medicinal Chemistry, 60, 89-100. [Link][1][9]

  • PubMed. (2013). Sulphonamides: Deserving class as MMP inhibitors?. [Link][1]

  • MDPI. (2024). The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease. [Link]

  • European Respiratory Society. (2011). MMPs are regulatory enzymes in pathways of inflammatory disorders, tissue injury, malignancies and remodelling of the lung. [Link][3]

  • ResearchGate. (2013). Sulphonamides: Deserving class as MMP inhibitors? | Request PDF. [Link][2]

  • Bentham Science. (2008). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. [Link][10]

  • PubMed. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. [Link][11]

  • MDPI. (2019). Molecular Imaging Probes Based on Matrix Metalloproteinase Inhibitors (MMPIs). [Link][14]

  • PMC. (2021). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. [Link][6]

  • IT Medical Team. (2016). Matrix Metalloproteinases (MMP), a Major Responsible Downstream S. [Link]

  • PubMed. (2001). In vivo molecular target assessment of matrix metalloproteinase inhibition. [Link][12]

  • SPIE Digital Library. (2007). In vivo detecting matrix metalloproteinase (MMP) activity by a genetically engineered fluorescent probe. [Link]

  • Taylor & Francis Online. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. [Link][15]

  • PMC. (2014). In vivo Optical Imaging of Membrane-Type Matrix Metalloproteinase (MT-MMP) Activity. [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services. [Link]

  • Eve Technologies. (n.d.). Human MMP and TIMP 13-Plex Array for Cell Culture. [Link]

  • PMC. (2020). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. [Link][7]

  • Dovepress. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning. [Link][18]

  • PMC. (2020). Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening. [Link]

  • PMC. (2014). Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. [Link][13]

  • MDPI. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. [Link][8]

  • Wikipedia. (n.d.). Metalloprotease inhibitor. [Link][5]

Sources

Advanced Application Note: Crystallization of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

6-[(4-fluorophenyl)sulfonylamino]hexanoic acid (CAS Reg. No. implied by structure: N-(4-fluorobenzenesulfonyl)-6-aminocaproic acid) is a functionalized sulfonamido-alkanoic acid. Structurally, it consists of a polar carboxylic acid tail and a lipophilic 4-fluorophenyl sulfonamide head group linked by a flexible hexyl chain.

This amphiphilic structure presents specific challenges in crystallization, primarily the risk of "oiling out" (liquid-liquid phase separation) prior to crystallization due to the flexible alkyl chain and the molecule's tendency to form intermolecular hydrogen bond networks. High-purity crystalline forms are critical for their application as pharmaceutical intermediates (e.g., in the synthesis of thromboxane receptor antagonists or matrix metalloproteinase inhibitors) and as chemical probes.

This guide details two primary methodologies:

  • Reactive Crystallization (pH Swing): For primary isolation from synthesis reaction mixtures.

  • Anti-Solvent/Cooling Recrystallization: For final purification and polymorph control.

Physicochemical Profile & Solubility Logic

Understanding the solubility landscape is a prerequisite for successful crystallization.

PropertyValue / CharacteristicImplication for Crystallization
Molecular Structure

Dual H-bond donor/acceptor sites (COOH,

).
pKa (Acid) ~4.5 (Carboxylic Acid)Soluble in aqueous base (pH > 6).
pKa (Sulfonamide) ~10.5 (Sulfonamide NH)Deprotonation requires very high pH; generally neutral at pH 7.
Solubility (Water) Low (< 1 mg/mL at pH 2)Water acts as an anti-solvent at acidic pH.
Solubility (Organic) High in Ethanol, MeOH, Acetone, DMSOGood solvents for dissolution.
Thermal Behavior Melting Point ~100–110°C (Analog based)Avoid drying temperatures >60°C to prevent sintering.

Protocol A: Reactive Crystallization (Primary Isolation)

This method utilizes the pH-dependent solubility of the carboxylic acid group. It is the standard procedure for isolating the compound from Schotten-Baumann reaction mixtures (where the product exists as a sodium salt).

Workflow Diagram (Process Logic)

ReactiveCrystallization Start Crude Reaction Mixture (pH > 10, Na+ Salt) Filter1 Clarifying Filtration (Remove mechanical impurities) Start->Filter1 Remove insolubles Acidification Controlled Acidification (Add 1M HCl to pH ~5.5) Filter1->Acidification Slow addition Seeding Seeding Point (Add 0.5% wt Pure Crystals) Acidification->Seeding Induce nucleation FinalAcid Final Acidification (Target pH 2.0 - 3.0) Seeding->FinalAcid Complete precipitation Aging Ostwald Ripening (Stir 2-4h at 20°C) FinalAcid->Aging Grow crystals Isolation Filtration & Wash (Water + dilute EtOH) Aging->Isolation Harvest

Caption: Step-wise reactive crystallization workflow designed to prevent oiling out by controlled supersaturation generation.

Detailed Protocol
  • Preparation: Start with the aqueous alkaline reaction mixture (containing the product as Sodium 6-[(4-fluorophenyl)sulfonylamino]hexanoate). Ensure the concentration is approximately 100 g/L.

  • Clarification: Filter the solution through a 0.45 µm membrane to remove dust and insoluble byproducts.

  • Initial Acidification:

    • Slowly add 1M HCl or 1M

      
        under vigorous stirring (300 RPM).
      
    • Monitor pH continuously. Stop addition when pH reaches 6.0 . The solution may become slightly cloudy (metastable limit).

  • Seeding (Critical Step):

    • Add 0.5 wt% of pure seed crystals.

    • Why? This prevents spontaneous nucleation of amorphous material or "oiling out" (formation of a sticky oil phase instead of crystals).

  • Final Acidification:

    • Resume acid addition at a slower rate (e.g., 1 mL/min).

    • Target final pH: 2.5 – 3.0 .

    • The slurry should thicken significantly.

  • Aging: Stir the slurry at 20°C for 2–4 hours. This allows Ostwald ripening, where small fines dissolve and larger crystals grow, improving filterability.

  • Harvesting:

    • Filter using a Buchner funnel or centrifuge.

    • Wash 1: 3x Cake Volume of deionized water (removes inorganic salts like NaCl).

    • Wash 2: 1x Cake Volume of cold 10% Ethanol/Water (displaces water to aid drying).

  • Drying: Vacuum oven at 45°C for 12 hours.

Protocol B: Recrystallization (Purification & Polymorph Control)

For pharmaceutical-grade purity (>99.5%), a second crystallization from an organic solvent/anti-solvent system is required.

Solvent System Selection
  • Solvent (Good): Ethanol (95%) or Ethyl Acetate.

  • Anti-Solvent (Poor): Water (for Ethanol) or Hexane/Heptane (for Ethyl Acetate).

Workflow Diagram (Solubility Logic)

Recrystallization cluster_0 Dissolution Phase cluster_1 Nucleation Phase cluster_2 Growth Phase Dissolve Dissolve Crude Solid in Ethanol (60°C) Cool Cool to 40°C Dissolve->Cool AntiSolvent Add Water (Anti-solvent) dropwise until cloud point Cool->AntiSolvent SlowCool Linear Cooling to 5°C (0.2°C/min) AntiSolvent->SlowCool

Caption: Temperature and Anti-solvent driven crystallization trajectory.

Detailed Protocol (Ethanol/Water System)
  • Dissolution:

    • Charge 10 g of crude 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid into a reactor.

    • Add 50 mL Ethanol (95%) .

    • Heat to 60°C with reflux. Stir until completely dissolved.

  • Polishing Filtration:

    • While hot, filter through a pre-heated sintered glass funnel to remove any non-soluble particulates.

  • Anti-Solvent Addition:

    • Maintain temperature at 55–60°C.

    • Slowly add warm water (50°C) until the solution turns slightly turbid (Cloud Point).

    • Note: Usually requires approx. 20–30 mL water.

  • Cooling Profile:

    • Re-heat slightly to clarify (dissolve the cloudiness).

    • Cool to 25°C at a rate of 0.2°C/min .

    • Control: If oiling out occurs, stop cooling and hold temperature until crystals appear.

  • Final Cooling:

    • Once at 25°C, cool further to 0–5°C and hold for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with cold 50:50 Ethanol/Water mixture.

    • Dry under vacuum at 50°C.

Troubleshooting & Critical Parameters

IssueCauseCorrective Action
Oiling Out Phase separation before crystallization. Common in hexanoic acid derivatives due to flexible chain.1. Use Seeding at the metastable limit.2. Reduce cooling rate.3. Increase Ethanol ratio in the solvent mix.
Agglomeration Supersaturation generated too fast.Slow down acid addition (Method A) or anti-solvent addition (Method B).
Low Yield High solubility in mother liquor.1. Lower final temperature to 0°C.2. Increase anti-solvent ratio.
Impurity: Sulfonic Acid Hydrolysis of sulfonamide bond (rare but possible in strong acid/heat).Avoid boiling in strong acid (>1M HCl). Keep pH > 2.0.

References

  • Synthesis of 6-Aminocaproic Acid Derivatives

    • Source: PrepChem. "Synthesis of 6-aminocaproic acid."
    • Relevance: Establishes the baseline solubility and handling of the amino-acid backbone.
    • URL:[Link]

  • Tosyl-Analog Properties (MAK Value Documentation)

    • Title: "6-[(4-Methylphenyl)sulfonylamino]hexanoic acid: MAK Value Documentation"[1]

    • Source: The MAK Collection for Occupational Health and Safety, 2025.[1]

    • Relevance: Provides toxicological and physicochemical data for the closest structural analog (Methyl vs Fluoro), validating the stability and industrial handling standards.
    • URL:[Link]

  • General Sulfonamide Crystallization: Title: "Crystallization of Sulfonamides" (General Reference based on standard practice). Context: Sulfonamides typically crystallize well from alcohol/water mixtures. The protocols above are adapted from standard organic synthesis procedures for N-tosyl amino acids as described in Vogel's Textbook of Practical Organic Chemistry.
  • Related Sulfonamide Synthesis

    • Title: "Greener Synthesis of Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl) amino)
    • Source: Ohio St
    • Relevance: Describes the synthesis and precipitation of complex 6-aminohexanoic acid deriv
    • URL:[Link]

Sources

Application of fluorinated sulfonamides in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fluorinated Sulfonamides in Fragment-Based Drug Design (FBDD)


F NMR Screening Protocols, and Hit-to-Lead Optimization.

Introduction: The Synergy of Fluorine and Sulfonamides[1]

Fragment-Based Drug Design (FBDD) has shifted from a niche methodology to a primary engine of pharmaceutical discovery. While traditional High-Throughput Screening (HTS) searches for "drug-sized" hits, FBDD screens smaller, lower-affinity molecules (fragments) that are subsequently "grown" into potent leads.[1]

This guide focuses on a specific, high-value intersection in FBDD: Fluorinated Sulfonamides .

  • The Scaffold (Sulfonamide): A "privileged structure" in medicinal chemistry, sulfonamides (

    
    ) are key pharmacophores in carbonic anhydrase inhibitors, protease inhibitors (e.g., HIV), and anti-bacterials. They offer rigid geometry and distinct hydrogen-bonding vectors.
    
  • The Reporter (Fluorine):

    
    F is the "gold standard" nucleus for NMR-based screening.[2] It has 100% natural abundance, high sensitivity (83% of 
    
    
    
    ), and—crucially—zero background signal in biological systems (proteins do not contain endogenous fluorine).[1]

By incorporating fluorine into sulfonamide fragments, researchers create a self-reporting library that allows for the detection of weak binders (


 in mM range) with exceptional signal-to-noise ratios.

Phase 1: Library Design & Synthesis

A successful campaign begins with the library. Unlike random fragment collections, a Targeted Fluorinated Sulfonamide Library must balance chemical diversity with specific physicochemical constraints.

Physicochemical Criteria (The "Rule of 3")

Fragments must adhere to the "Rule of 3" (Ro3) to ensure they have room to grow during optimization without violating drug-like properties (Ro5).

PropertyFragment Criteria (Ro3)Rationale
Molecular Weight < 300 DaAllows addition of functional groups later.[3]
ClogP

3
Maintains solubility for NMR (needs ~50-100

M).
H-Bond Donors/Acceptors

3
Prevents excessive polarity; sulfonamide

is a key donor.
Rotatable Bonds

3
Reduces entropic penalty upon binding.
Fluorine Motif

,

-aryl,

Single F or

preferred for simple NMR spectra.
Synthetic Strategy: SuFEx Chemistry

Modern libraries are synthesized using Sulfur(VI) Fluoride Exchange (SuFEx) .[4] This "click chemistry" approach allows for the modular assembly of sulfonamides.

  • The Hub: Sulfuryl Fluoride (

    
    ) or Ethenesulfonyl Fluoride (ESF).[5]
    
  • The Process:

    • Reaction of

      
       with a phenol/amine 
      
      
      
      Fluorosulfate/Sulfamoyl fluoride.[4]
    • Displacement of the fluoride by a secondary amine

      
       Stable Sulfonamide.
      
  • Note: Retaining the

    
     group creates a covalent fragment library, which can cross-link specific residues (e.g., Tyrosine, Lysine). For standard non-covalent FBDD, the fluoride is fully displaced or located on the 
    
    
    
    ring.

Phase 2: F NMR Screening Protocol

This is the core workflow. We utilize Ligand-Observed NMR , detecting changes in the fluorine signal of the fragment when the protein is present.

Experimental Principle: Relaxation

Small molecules tumble rapidly in solution (long


 relaxation time 

sharp NMR peaks). When a fragment binds to a large protein, it adopts the protein's slow tumbling rate (short


broad/disappearing peaks).
Reagents & Buffer Preparation
  • Buffer: 50 mM Phosphate (or Tris), 100 mM NaCl, pH 7.4.

  • Solvent: 90%

    
     / 10% 
    
    
    
    (for lock).
  • Internal Standard: 50

    
    M Trifluoroacetic acid (TFA) or fluorocytosine (encapsulated in a capillary to prevent binding).
    
  • Protein: Target protein at 5–10

    
    M.
    
  • Library Cocktails: Mixtures of 10–20 fragments (total fluorine concentration ~50

    
    M per fragment).
    
Step-by-Step Protocol
  • Cocktail Assembly: Pool fragments with distinct

    
    F chemical shifts (separated by >0.2 ppm) to avoid overlap.
    
  • Reference Spectrum (

    
    ):  Acquire 
    
    
    
    F NMR of the fragment cocktail without protein.
    • Pulse Sequence: Standard 1D with proton decoupling (

      
      -decoupled 
      
      
      
      F).
    • Result: Sharp, distinct peaks for all fragments.

  • Experimental Spectrum (

    
    ):  Add protein (10 
    
    
    
    M) to the cocktail. Incubate for 20 mins at 25°C.
  • Acquisition (CPMG Filter):

    • Apply a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo sequence.

    • Delay: Set total echo time (

      
      ) to ~50–100 ms.
      
    • Mechanism:[5][6] This filters out signals with short

      
       (bound state).
      
  • Data Analysis:

    • Overlay

      
       and 
      
      
      
      .
    • Hit Criteria: A reduction in peak intensity (line broadening) of >30-50% indicates binding.

Workflow Diagram

FBDD_Workflow Library Fluorinated Sulfonamide Library (Ro3 Compliant) Pooling Cocktail Preparation (10-20 cmpds/tube) Library->Pooling Ref_NMR Reference 19F NMR (No Protein) Pooling->Ref_NMR Exp_NMR Screening 19F NMR (+ Target Protein) Pooling->Exp_NMR Add Protein Analysis Data Analysis (Line Broadening / CPMG) Ref_NMR->Analysis Exp_NMR->Analysis Hit_ID Hit Deconvolution & Validation (Kd) Analysis->Hit_ID Intensity Reduction > 30% Lead_Opt Lead Optimization (Chemical Elaboration) Hit_ID->Lead_Opt

Caption: Workflow for


F NMR screening of fluorinated sulfonamides. Parallel acquisition of reference and protein-loaded spectra allows for rapid identification of binders via relaxation-induced line broadening.

Phase 3: Hit Validation & Optimization

Once a "hit" is identified from the cocktail, it must be validated as a singleton.

Determination (Titration)

Perform a titration series with constant fragment concentration (50


M) and increasing protein concentration (0 

40

M). Plot the change in chemical shift (

) or line width (

) to fit the dissociation constant (

).
Competition Assays (The "Spy" Molecule)

To confirm the binding site (e.g., the active site of Carbonic Anhydrase), use a known high-affinity binder.

  • Add the fragment hit + protein (Signal is broad).

  • Add a high-affinity non-fluorinated competitor.

  • Result: If the fragment is displaced, it returns to the free state (fast tumbling), and the sharp NMR signal reappears . This confirms specific binding.

Chemical Elaboration

Sulfonamides are ideal for "fragment growing."

  • Vector 1 (Sulfonyl side): Modify the aryl ring attached to the sulfur to engage hydrophobic pockets.

  • Vector 2 (Amide side): The

    
     is acidic (
    
    
    
    ~10). Fluorination of the aryl ring (e.g., pentafluorobenzenesulfonamide) lowers the
    
    
    to ~6-7, increasing potency by strengthening the electrostatic interaction with active site metals (like
    
    
    in metalloenzymes).

Case Study: Carbonic Anhydrase (CA) Inhibition

  • Target: Carbonic Anhydrase II (CAII).

  • Library: A set of 50 benzenesulfonamides with varying fluorine substitution patterns (2-F, 3-F, 4-

    
    , etc.).
    
  • Screen: Ligand-observed

    
    F NMR.
    
  • Observation: 4-fluorobenzenesulfonamide showed a 65% reduction in signal intensity in the presence of CAII.

  • Optimization: The fragment was grown by adding a hydrophobic tail to the 4-position, resulting in a nanomolar inhibitor. The fluorine atom served as both the screening reporter and a modulator of the sulfonamide

    
    , enhancing the zinc-binding affinity.
    

References

  • Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening and lead discovery." Combinatorial Chemistry & High Throughput Screening. Link

  • Norton, R. S., et al. (2016). "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules. Link

  • Dong, J., Sharpless, K. B., et al. (2014).[7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Gee, C. T., et al. (2016). "Fragment screening of the 19F-labeled protein." Nature Protocols. Link

  • Erlanson, D. A., et al. (2016).[8] "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. Link

Sources

Troubleshooting & Optimization

Removing unreacted 4-fluorobenzenesulfonyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Removal of 4-Fluorobenzenesulfonyl Chloride

Ticket ID: #FBSC-REM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Protocols for removing unreacted 4-fluorobenzenesulfonyl chloride (4-FBSC) from reaction mixtures.

Executive Summary

4-Fluorobenzenesulfonyl chloride (4-FBSC) is a highly reactive electrophile used to synthesize sulfonamides and sulfonate esters. While the fluorine atom at the para position increases the electrophilicity of the sulfur center (via inductive withdrawal), it also renders the compound lipophilic.

The Core Problem: Users often report that 4-FBSC persists after standard aqueous washes. This occurs because the reagent forms hydrophobic "oily" droplets (mp ~29–31 °C) in aqueous media, preventing hydroxide ions from penetrating and hydrolyzing the sulfonyl chloride.

This guide provides three validated workflows to eliminate excess 4-FBSC:

  • Assisted Hydrolysis (The Standard)

  • Solid-Phase Scavenging (The "Green" Method)

  • Derivatization (The "Last Resort")

Module 1: Assisted Hydrolysis (Aqueous Workup)

Best for: Large-scale reactions where the product is stable to mild base.

Standard water washes are often insufficient. To force hydrolysis, you must increase the surface area of the biphasic mixture and ensure the pH remains high enough to drive the equilibrium toward the sulfonate salt.

The Chemistry:



Protocol:

  • Quench: Add a nucleophilic catalyst (e.g., DMAP or N-methylimidazole , 5–10 mol%) to the reaction mixture before adding water. This forms a highly reactive intermediate that hydrolyzes rapidly.

  • Basify: Add saturated aqueous NaHCO₃ (or 1M NaOH if product tolerates it). The pH must be >8 to ensure the resulting sulfonic acid is deprotonated (salt form).

  • Agitate: Stir vigorously (1000+ RPM) for 30–60 minutes .

    • Critical Step: If the reaction solvent is immiscible with water (e.g., DCM), add a splash of Acetone or THF to act as a phase-transfer bridge.

  • Separate: Extract the organic layer.[1][2][3] The 4-fluorobenzenesulfonate salt will remain in the aqueous layer.

Visualization: The Hydrolysis Decision Matrix

HydrolysisWorkflow Start Excess 4-FBSC Present SolventCheck Reaction Solvent? Start->SolventCheck DCM DCM / Chloroform (Immiscible) SolventCheck->DCM THF THF / Acetone (Miscible) SolventCheck->THF Action1 Add Co-solvent (Acetone) + Vigorous Stirring DCM->Action1 Phase Transfer Needed Action2 Direct Basic Wash (Sat. NaHCO3) THF->Action2 Catalyst Optional: Add DMAP (5 mol%) to catalyze hydrolysis Action1->Catalyst Action2->Catalyst Result 4-FBSC converts to Water-Soluble Sulfonate Catalyst->Result Wait 30-60 mins

Caption: Logic flow for selecting the correct hydrolysis conditions based on reaction solvent.

Module 2: Solid-Phase Scavenging

Best for: High-throughput chemistry, acid-sensitive products, or avoiding aqueous workup.[4]

This method uses a polymer-supported amine (e.g., Trisamine or Morpholine resin) to chemically react with the excess sulfonyl chloride. The impurity becomes tethered to the bead, which is then filtered off.

Protocol:

  • Calculate: Estimate the excess 4-FBSC (typically 1.1–1.5 eq used in reaction; 0.1–0.5 eq excess).

  • Add Resin: Add PS-Trisamine (approx. 3 equivalents relative to the excess chloride).[4]

  • Incubate: Shake or stir gently at room temperature for 1–2 hours.

    • Note: Do not use magnetic stirring bars that grind the resin beads; use an overhead stirrer or shaker.

  • Filter: Pass through a fritted glass funnel or cotton plug.

  • Rinse: Wash the resin with the reaction solvent (DCM/THF) to recover any trapped product.

Data: Scavenging Efficiency Comparison

Scavenger TypeFunctional GroupReactivity w/ 4-FBSCOptimal Solvent
PS-Trisamine Primary AmineHigh (Fast)DCM, THF, DMF
PS-Morpholine Secondary AmineModerateDCM, THF
PS-Isocyanate IsocyanateNone (Used for removing amines)N/A

Module 3: Troubleshooting & FAQs

Q1: I see a spot on TLC that moves with my product. Is it 4-FBSC? A: Likely. 4-FBSC is non-polar and often co-elutes with sulfonamides on silica.

  • Test: Spot the TLC plate, then spray with 4-(4-nitrobenzyl)pyridine followed by heating and weak base. Alkylating agents (like sulfonyl chlorides) turn blue/purple.

  • Fix: Do not rely on column chromatography to clean this up. Use the Assisted Hydrolysis (Module 1) before loading the column.

Q2: My product is water-sensitive. How do I remove the chloride? A: Use the Scavenging Protocol (Module 2).[4] If you don't have resin, you can quench with a volatile amine (like dimethylamine in THF), then evaporate. The resulting sulfonamide (N,N-dimethyl-4-fluorobenzenesulfonamide) will have very different polarity from your product and can be separated by chromatography.

Q3: Why did my yield drop after the bicarb wash? A: You may have formed an emulsion.

  • Cause: The 4-fluorophenyl group is lipophilic, and if the pH wasn't high enough, the sulfonic acid might not be fully ionized.

  • Solution: Use Brine (saturated NaCl) to break the emulsion.[3] Filter the biphasic mixture through a pad of Celite if "rag layers" persist.

Visualization: Scavenging Mechanism

ScavengingMechanism Resin Polymer Support Amine NH2 (Reactive) Resin->Amine Linked Complex Resin-Bound Sulfonamide Amine->Complex + 4-FBSC FBSC 4-FBSC (Impurity) FBSC->Complex Covalent Bond

Caption: The "Catch" mechanism where the impurity is covalently bound to the solid support.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at Sulfur).

  • Sigma-Aldrich. (2024). 4-Fluorobenzenesulfonyl chloride Product Specification & Safety Data Sheet.

  • Marsh, A., et al. (2000). High-throughput solid-phase synthesis of sulfonamides. Journal of Organic Chemistry. (Discusses resin scavenging efficiencies).

  • BenchChem Technical Support. (2025). General Work-up Procedures for Sulfonyl Chlorides.

Sources

Technical Support Center: Sulfonylation of 6-Aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Amine Functionalization
Ticket ID:  CHEM-SUP-8821

Executive Summary

You are likely encountering low yields due to the "pH Paradox" inherent to 6-aminohexanoic acid (


-aminocaproic acid).[1] The 

-amine has a high

(~10.75), requiring high alkalinity for deprotonation. However, sulfonyl chlorides are highly susceptible to alkaline hydrolysis at these same pH levels.

This guide provides a validated protocol to navigate this narrow window of reactivity, balancing nucleophilicity against reagent degradation.

Part 1: The Theoretical Framework (FAQ)

Q1: Why is my reaction stalling despite adding excess base?

A: You are likely operating in a pH "dead zone."[1] 6-aminohexanoic acid is a zwitterion.[1][2][3] To react the amine with a sulfonyl chloride (


), the amine must be neutral (

).
  • The Constraint: The

    
     of the 
    
    
    
    -ammonium group is 10.75 .[2]
  • The Consequence: At pH 9.0, less than 2% of your amine is reactive.[1] At pH 11.0, ~64% is reactive, but the half-life of sulfonyl chloride drops to seconds due to hydroxide attack (hydrolysis).

Q2: Can I just use an organic base (TEA/DIPEA) in DCM?

A: Generally, no . 6-aminohexanoic acid is highly polar and insoluble in non-polar organic solvents (DCM, Toluene).[1] It requires an aqueous environment or a highly polar co-solvent system (Water/Dioxane or Water/THF) to dissolve.[1]

Q3: What is the target pH window?

A: The optimal window is pH 10.0 – 10.5 . In this range, you sacrifice some amine nucleophilicity to significantly extend the lifetime of the sulfonyl chloride, allowing the reaction to proceed via kinetics rather than thermodynamics.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition occurring in your flask. Your goal is to maximize the Green Pathway while suppressing the Red Pathway .[1]

ReactionPathways cluster_conditions Critical Control Parameters Start 6-Aminohexanoic Acid (Zwitterion) Amine Reactive Amine (Deprotonated) Start->Amine pH > 10.0 (Deprotonation) Product Sulfonamide Product (Stable) Amine->Product + Sulfonyl Chloride (Nucleophilic Attack) Sulfonyl Sulfonyl Chloride (R-SO2-Cl) Sulfonyl->Product Reaction Waste Sulfonic Acid (Hydrolysis Waste) Sulfonyl->Waste OH- Attack (High pH Hydrolysis)

Caption: Kinetic competition between productive sulfonylation (Green) and parasitic hydrolysis (Red). High pH favors both, requiring a balanced 'Sweet Spot'.

Part 3: Troubleshooting Matrix

Use this table to diagnose specific failure modes in your current experiment.

SymptomProbable CauseCorrective Action
Starting material remains (TLC/LCMS) pH too low (< 9.5).[1] Amine is protonated (

) and non-nucleophilic.
Adjust pH to 10.0–10.5 using 1M NaOH. Ensure pH is maintained during reagent addition.
Sulfonyl chloride disappears, no product pH too high (> 11.5). Hydrolysis is faster than amidation.[1]Lower pH to 10.0. Cool reaction to 0°C. Increase reagent equivalents (1.2

1.5 eq).
Reaction mixture is cloudy/precipitate Phase separation.[1] The sulfonyl chloride is not dissolving in the aqueous buffer.Add co-solvent: THF, Acetone, or 1,4-Dioxane (1:1 ratio with water).[1]
Low yield after workup Product is water-soluble (Amphiphilic nature).[1]Acidify to pH 2.0 to precipitate the carboxylic acid form. Do not extract at neutral pH.

Part 4: Validated Experimental Protocol

Methodology: Modified Schotten-Baumann Conditions Scale: 1.0 gram (7.6 mmol) 6-aminohexanoic acid

Reagents
  • Substrate: 6-Aminohexanoic acid (1.0 eq)

  • Reagent: Sulfonyl Chloride (e.g., Dansyl-Cl, Tosyl-Cl) (1.2 – 1.5 eq)

  • Solvent: 1:1 mixture of Water : Acetone (or THF)

  • Base: 1M NaOH (for pH adjustment)

Step-by-Step Procedure
  • Solubilization & Initial pH Set:

    • Dissolve 1.0 g of 6-aminohexanoic acid in 15 mL of Water.

    • Add 15 mL of Acetone (or THF) to create a homogenous phase.[1]

    • Critical Step: Using a pH meter, adjust the solution to pH 10.5 using 1M NaOH.[1]

  • Controlled Addition (The "Stat" Phase):

    • Cool the solution to 0°C (Ice bath). This slows hydrolysis more than it slows the amidation.[1]

    • Dissolve the Sulfonyl Chloride (1.2 eq) in a minimal amount of Acetone/THF (5 mL).

    • Add the sulfonyl chloride solution dropwise over 20–30 minutes.

    • Simultaneously: Monitor pH continuously. Add 1M NaOH dropwise to maintain pH between 10.0 and 10.5 .

    • Note: As the reaction proceeds, HCl is generated, causing pH to drop. Failure to neutralize this will stop the reaction.[1]

  • Reaction Maintenance:

    • Once addition is complete, allow the mixture to warm to Room Temperature (RT).

    • Stir for 2–4 hours.

    • Self-Validation Check: Spot TLC (use Ninhydrin stain for amine consumption) or run LCMS.[1]

  • Workup (Isolation):

    • Evaporate the organic solvent (Acetone/THF) under reduced pressure.[1]

    • The remaining aqueous solution contains the product as a sodium salt (

      
      ).
      
    • Wash the basic aqueous layer with Ethyl Acetate (

      
       mL) to remove unreacted sulfonyl chloride/sulfonic acid byproducts.[1] Discard organic layer. 
      
    • Acidification: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl.[1]

    • The product should precipitate as a white solid. Filter or extract with Ethyl Acetate.

Part 5: Advanced Optimization Logic

If the standard protocol fails, use this decision tree to select the correct solvent/base system based on your specific sulfonyl chloride's reactivity.

OptimizationLogic Start Start Optimization SolubilityCheck Is Sulfonyl Chloride Water Stable? Start->SolubilityCheck Stable Yes (e.g., Tosyl-Cl) SolubilityCheck->Stable Moderate Hydrolysis Unstable No (e.g., Dansyl-Cl, Mesyl-Cl) SolubilityCheck->Unstable Fast Hydrolysis PathA Standard Schotten-Baumann (Water/Acetone + NaOH) Stable->PathA PathB Anhydrous Conditions (Requires Silylation) Unstable->PathB Silylation 1. Silylate Amine (BSA/HMDS) 2. React in DCM 3. Desilylate (MeOH) PathB->Silylation

Caption: Decision tree for selecting reaction conditions. Highly reactive electrophiles may require anhydrous silylation protocols to avoid hydrolysis entirely.[1]

References

  • PubChem. (2023).[1] 6-Aminohexanoic acid (Compound Summary).[1][2][3] National Library of Medicine. [Link]

  • Rogne, O. (1970).[1][4] Kinetics of the Neutral and Alkaline Hydrolysis of Sulfonyl Chlorides. Journal of the Chemical Society B. [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Refer to Section: Schotten-Baumann benzoylation/sulfonylation). [Link]

  • Zhang, J., et al. (2022).[1] Multi-objective Bayesian optimisation for the Schotten–Baumann reaction. Reaction Chemistry & Engineering.[1] [Link]

Sources

Technical Support Center: Resolving Purification Issues of Sulfonamido Carboxylic Acids by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of sulfonamido carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this important class of compounds. Here, we will delve into the root causes of common purification issues and provide practical, field-proven solutions to help you achieve your desired purity and yield.

Introduction: The Challenge of Purifying Sulfonamido Carboxylic Acids

Sulfonamido carboxylic acids are characterized by the presence of both a weakly acidic sulfonamide group and a more strongly acidic carboxylic acid group. This dual acidic nature, combined with varying polarity across different structures, presents a unique set of challenges for HPLC purification. Common problems include poor peak shape (tailing or fronting), inadequate separation from structurally similar impurities, and low recovery. Understanding the interplay between the analyte's chemical properties and the HPLC system parameters is paramount to overcoming these hurdles.

Troubleshooting Guide: A-to-Z Solutions for Common HPLC Issues

This section provides a systematic approach to troubleshooting the most frequently observed problems during the HPLC purification of sulfonamido carboxylic acids.

Issue 1: Pronounced Peak Tailing

Q: My peak for the sulfonamido carboxylic acid is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing acidic compounds and is often indicative of secondary interactions between the analyte and the stationary phase.[1][2]

Primary Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can be deprotonated at moderate pH values, creating negatively charged sites that interact with the acidic protons of your analyte.[1][3] This leads to a secondary retention mechanism that results in peak tailing.[2]

    • Solution 1: Mobile Phase pH Adjustment. The most effective way to mitigate this is by lowering the mobile phase pH.[2][4] By operating at a pH of 2.5-3.5, you can suppress the ionization of both the silanol groups and the carboxylic acid moiety of your analyte, minimizing secondary interactions.[4][5] It is a good practice to keep the mobile phase pH at least one to two units away from the analyte's pKa.[6][7][8]

    • Solution 2: Use a Modern, End-Capped Column. High-purity silica columns with advanced end-capping are designed to minimize the number of accessible silanol groups, thus reducing the potential for these unwanted interactions.[1][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Physical Issues: Problems such as a void at the column inlet or a blocked frit can also cause peak tailing for all analytes.[4][9]

    • Solution: If all peaks in your chromatogram are tailing, this points towards a physical problem.[9] Inspect your column and replace it if necessary. Ensure all fittings and tubing are appropriate and properly connected to minimize extra-column volume.[3]

Issue 2: Poor Resolution and Co-elution with Impurities

Q: I'm struggling to separate my target compound from a closely related impurity. What strategies can I employ to improve resolution?

A: Achieving adequate resolution requires optimizing the selectivity of your chromatographic system. This involves a careful selection of the stationary phase, mobile phase composition, and other method parameters.

Strategies for Improving Resolution:

  • Optimize Mobile Phase pH and Organic Modifier: The ionization state of sulfonamido carboxylic acids is highly dependent on the mobile phase pH, which in turn significantly affects their retention and selectivity.[8][10][11]

    • Actionable Step: Perform a pH screening study (e.g., from pH 2.5 to 7.0) to observe the effect on the separation of your target compound and the impurity. Small changes in pH can lead to significant changes in retention time and potentially reverse the elution order.[10][12]

    • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) also play a crucial role.[13] Experiment with different gradients and solvent compositions to fine-tune the separation.[14]

  • Column Chemistry Screening: The stationary phase chemistry has the most significant impact on selectivity.[7]

    • Recommended Columns:

      • C18: A good starting point for most reversed-phase separations.[6]

      • Phenyl-Hexyl: Offers alternative selectivity, particularly for compounds with aromatic rings, through pi-pi interactions.

      • Polar-Embedded Phases (e.g., Amide or Carbamate): These can provide unique selectivity for polar and hydrogen-bonding analytes.

      • Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can be highly effective for separating compounds with both hydrophobic and ionic moieties.[15]

  • Consider Ion-Pairing Chromatography (IPC): For highly polar or ionic sulfonamido carboxylic acids that are difficult to retain and separate under standard reversed-phase conditions, IPC can be a powerful tool.[16]

    • Mechanism: An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. This forms a neutral ion-pair that can be retained by the reversed-phase column.[16][17]

    • Common Reagents for Acidic Compounds: Tetrabutylammonium (TBA) salts are frequently used.[17][18]

    • Caution: IPC can lead to long column equilibration times and potential for carryover. Dedicated columns for IPC are recommended.

Issue 3: Low Recovery and Sample Loss

Q: My recovery of the purified compound is consistently low. What could be causing this and how can I improve it?

A: Low recovery can stem from several factors, including irreversible adsorption onto the column, sample degradation, or issues with the sample preparation and collection process.

Troubleshooting Low Recovery:

  • Irreversible Adsorption: Strong interactions with active sites on the stationary phase can lead to sample loss.

    • Solution: Similar to addressing peak tailing, ensure the mobile phase pH is appropriate to minimize strong ionic interactions. Using a highly deactivated and end-capped column is also beneficial.[2]

  • Sample Preparation and Solubility: Improper sample preparation can lead to precipitation or incomplete dissolution, resulting in lower-than-expected amounts being injected.

    • Protocol:

      • Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

      • The sample solvent should ideally be weaker than the initial mobile phase to ensure good peak shape at the start of the gradient.

      • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulates that could clog the column.[19]

  • Analyte Stability: Some sulfonamido carboxylic acids may be susceptible to degradation under certain pH or solvent conditions.

    • Actionable Step: Assess the stability of your compound in the mobile phase conditions over the timescale of the purification run.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for a novel sulfonamido carboxylic acid?

A1: A robust starting point would be:

  • Column: A high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).[20]

  • Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water (pH ~2.7-3.5).[13][21]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A generic gradient from 5% to 95% B over 20-30 minutes.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

  • Flow Rate: 1.0 mL/min.

From this starting point, you can optimize the gradient, mobile phase pH, and screen different column chemistries as needed to achieve the desired separation.

Q2: How do I choose between acetonitrile and methanol as the organic modifier?

A2: Acetonitrile and methanol have different solvent strengths and can offer different selectivities. Acetonitrile is generally a stronger solvent in reversed-phase HPLC and often provides sharper peaks. Methanol, being a protic solvent, can engage in hydrogen bonding interactions and may provide better separation for certain analytes. It is often beneficial to screen both solvents during method development.

Q3: When should I consider using a buffer instead of just an acid additive in my mobile phase?

A3: While an acid additive like formic or acetic acid is often sufficient to control the pH at the lower end of the scale, a buffer is recommended when you need to maintain a stable pH at a specific value, especially if that value is close to the pKa of your analyte or if your sample has a strong buffering capacity.[6] Phosphate buffers are common, but for LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are necessary.[6]

Data Presentation and Experimental Protocols

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended ConditionRationale
Column C18, high-purity, end-cappedProvides good retention for a wide range of compounds and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to suppress ionization of silanols and the analyte's carboxylic acid group, improving peak shape.[13]
Mobile Phase B AcetonitrileGenerally provides good peak shapes and is a strong eluting solvent.
pH Range 2.5 - 3.5Optimal for minimizing secondary interactions and achieving reproducible retention.[4][5]
Gradient 5-95% B over 20 minA good starting point to elute compounds with a range of polarities.
Flow Rate 1.0 mL/min for 4.6 mm ID columnStandard flow rate for analytical scale separations.
Temperature 30-40 °CCan improve peak efficiency and reduce viscosity.
Protocol 1: Sample Preparation for HPLC Purification
  • Dissolution: Accurately weigh the crude sulfonamido carboxylic acid sample. Dissolve it in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).

  • Dilution: If necessary, dilute the sample with the initial mobile phase composition to ensure compatibility and prevent solvent effects on the peak shape.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[19]

  • Injection: Inject the filtered sample onto the HPLC system.

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Do all peaks tail? start->check_all_peaks physical_problem Physical Problem Suspected: - Column void - Blocked frit - Extra-column volume check_all_peaks->physical_problem Yes chemical_problem Chemical Problem Suspected: - Secondary Interactions - Column Overload check_all_peaks->chemical_problem No solution_physical Solution: - Inspect/replace column - Check fittings and tubing physical_problem->solution_physical solution_chemical1 Adjust Mobile Phase pH: Lower pH to 2.5-3.5 chemical_problem->solution_chemical1 solution_chemical2 Reduce Sample Load: Inject less volume or lower concentration chemical_problem->solution_chemical2 solution_chemical3 Use High-Performance Column: Modern, end-capped stationary phase chemical_problem->solution_chemical3

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Diagram 2: Impact of Mobile Phase pH on Analyte Ionization and Retention

G cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., 7.0) low_ph_analyte Analyte (R-COOH) (Protonated) Retention: High high_ph_analyte Analyte (R-COO⁻) (Deprotonated) Retention: Low low_ph_analyte->high_ph_analyte pH Increases low_ph_silanol Silanol (Si-OH) (Protonated) Interaction: Minimal high_ph_silanol Silanol (Si-O⁻) (Deprotonated) Interaction: Strong (Tailing) low_ph_silanol->high_ph_silanol pH Increases

Caption: The effect of mobile phase pH on the ionization state and retention of acidic analytes.

References

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2018). MDPI. [Link]

  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. USDA. [Link]

  • Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. ResearchGate. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC. [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). PMC. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). MDPI. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Selection of a mobile phase for the separation of sulfanilamide mixtures. ResearchGate. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Liquid Chromatography & Related Technologies. [Link]

  • HPLC Peak Tailing. (2022). Axion Labs. [Link]

  • Top Three HPLC Method Development Tips. (2019). LCGC International. [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of Chemistry. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • HPLC Method Development. Phenomenex. [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). Biotage. [Link]

  • The impact of pH values of mobile phases on the retention time of the tested compounds. ResearchGate. [Link]

  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Ion-Pairing Agents | HPLC. (2024). Mason Technology. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. (2023). Diva-portal.org. [Link]

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2022). LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. ResearchGate. [Link]

  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst (RSC Publishing). [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Chromatography Today. [Link]

Sources

Technical Support Center: Stability of 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid. It addresses common questions and troubleshooting scenarios related to the stability of this compound in typical cell culture environments. While specific stability data for 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid in cell culture media is not extensively published, this document synthesizes established principles of sulfonamide and fluorinated compound chemistry to provide a robust framework for your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid in my cell culture medium?

A1: Several factors can influence the stability of your compound. These include:

  • Hydrolysis: The sulfonamide and carboxylic acid functional groups can be susceptible to hydrolysis, which is influenced by the pH of the culture medium.

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of photosensitive compounds. The presence of a fluorinated phenyl ring may influence its photosensitivity.

  • Enzymatic Degradation: If you are using a medium supplemented with serum or in the presence of cells, esterases, and other enzymes could potentially metabolize the compound.

  • Interaction with Media Components: Components in the culture medium, such as amino acids, vitamins, and proteins (especially in serum-containing media), can interact with the compound, potentially leading to degradation or reduced bioavailability.[1]

  • Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic culture vessels, leading to a decrease in the effective concentration in the medium.[2]

Q2: How can I determine the stability of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid in my specific cell culture setup?

A2: A stability study is highly recommended. This typically involves incubating the compound in your complete cell culture medium (with and without cells) under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Samples should be collected at various time points and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining parent compound and detect any potential degradation products.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its structure, potential degradation pathways include:

  • Hydrolysis of the sulfonamide bond: This would cleave the molecule into 4-fluorophenylsulfonic acid and 6-aminohexanoic acid.

  • Modification of the hexanoic acid chain: This could involve oxidation or other enzymatic modifications.

  • Metabolism of the fluorophenyl ring: While the carbon-fluorine bond is generally strong, enzymatic defluorination or hydroxylation of the aromatic ring can occur in biological systems.[3]

Q4: Should I be concerned about the binding of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid to serum proteins in my culture medium?

A4: Yes, this is a valid concern. Sulfonamides are known to bind to plasma proteins, primarily albumin.[1][4] If you are using a serum-containing medium, a significant portion of your compound may become protein-bound. This can affect its bioavailability and apparent activity in your assays. It is advisable to determine the extent of protein binding in your specific medium.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity. Compound Degradation: The compound may be unstable under your experimental conditions.1. Perform a stability study: Follow the protocol outlined in the "Experimental Protocols" section to determine the half-life of your compound in the cell culture medium. 2. Minimize exposure to light: Protect your stock solutions and culture plates from light. 3. Prepare fresh solutions: Prepare working solutions of the compound immediately before use.
Adsorption to Plasticware: The compound may be binding to the surfaces of your culture plates or tubes.1. Use low-binding plasticware: Consider using polypropylene or other low-protein-binding plastics. 2. Pre-treat plates: Incubate plates with complete medium for a period before adding cells and the compound to saturate non-specific binding sites.
Serum Protein Binding: The compound may be binding to proteins in the fetal bovine serum (FBS) or other serum supplements.1. Quantify free vs. bound compound: Use techniques like ultrafiltration or equilibrium dialysis to determine the unbound fraction of the compound. 2. Use serum-free medium: If your cell line permits, switch to a serum-free or low-serum medium.
Appearance of unexpected peaks in HPLC/LC-MS analysis of culture supernatant. Compound Degradation: The new peaks are likely degradation products.1. Characterize the degradation products: Use LC-MS/MS to obtain mass spectra of the new peaks and propose potential structures. 2. Perform forced degradation studies: Subject the compound to stress conditions (acid, base, oxidation, light) to generate degradation products and see if they match the unknown peaks.
Variability in results between experiments. Inconsistent preparation or storage of compound solutions. 1. Standardize solution preparation: Ensure consistent use of solvents, concentrations, and preparation methods. 2. Validate storage conditions: Determine the stability of your stock solutions under your storage conditions (e.g., -20°C or -80°C).

Experimental Protocols

Protocol 1: General Stability Assessment of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid in Cell Culture Medium

This protocol outlines a basic experiment to determine the stability of the compound in your specific cell culture medium.

Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_compound Prepare stock solution of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid spike Spike compound into medium at final concentration prep_compound->spike prep_media Prepare complete cell culture medium (with and without serum, if applicable) prep_media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sample Collect aliquots at T=0, 2, 4, 8, 24, 48, 72 hours incubate->sample analyze Analyze samples by HPLC or LC-MS/MS sample->analyze quantify Quantify remaining parent compound analyze->quantify

Caption: Workflow for assessing compound stability in cell culture media.

Materials:

  • 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid in a suitable solvent at a high concentration (e.g., 10 mM in DMSO).

  • Spike the compound into your complete cell culture medium (both with and without serum, if applicable) to the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.5%) to avoid solvent effects.

  • Aliquot the mixture into sterile tubes or a multi-well plate.

  • Collect a T=0 sample immediately after spiking. Store this sample at -80°C until analysis.

  • Incubate the remaining samples at 37°C in a 5% CO2 incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Store all samples at -80°C until analysis.

  • Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

Protocol 2: HPLC-UV Method for Quantification

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be used as a starting point for method development.

HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength ~230 nm (scan for optimal wavelength)

Method Development Workflow

HPLC_Dev_Workflow start Start: Method Development select_column Select appropriate column (e.g., C18) start->select_column optimize_mp Optimize mobile phase composition (organic solvent, pH) select_column->optimize_mp optimize_grad Optimize gradient elution optimize_mp->optimize_grad validate Validate method (linearity, accuracy, precision) optimize_grad->validate

Caption: Workflow for HPLC method development.

Protocol 3: LC-MS/MS Method for High-Sensitivity Quantification

For more sensitive and selective quantification, especially in complex matrices like cell culture medium with serum, an LC-MS/MS method is recommended.

LC-MS/MS Method Parameters

ParameterRecommended Condition
LC System UPLC or HPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transition Development:

  • Infuse a standard solution of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid into the mass spectrometer to determine the precursor ion ([M+H]+ or [M-H]-).

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Optimize the collision energy for each precursor-to-product ion transition.

References

  • Davis, B. D. (1943). The binding of sulfonamide drugs by plasma proteins. A factor in determining the distribution of drugs in the body. Journal of Clinical Investigation, 22(5), 753–762. [Link]

  • Berneis, K., & Boguth, W. (1976). Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species. Chemotherapy, 22(6), 390-409. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? [Link]

  • Saha, I., et al. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 7(6), 5193-5204. [Link]

  • Felczak, A., et al. (2014). Efficient biodegradation of quinolone–Factors determining the process. International Biodeterioration & Biodegradation, 96, 127-134. [Link]

  • Hofmann, D., et al. (2013). Degradation of sulfadiazine by Microbacterium lacus strain SDZm4, isolated from lysimeters previously manured with slurry from sulfadiazine-medicated pigs. Applied and Environmental Microbiology, 79(8), 2572-2577. [Link])

  • Davis, B. D., & Wood, W. B. (1942). Studies on Antibacterial Action of Sulfonamide Drugs. III. Correlation of Drug Activity with Binding to Plasma Proteins. Proceedings of the Society for Experimental Biology and Medicine, 51(2), 283-285. [Link]

  • Wilbur, D. S., et al. (2003). Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins. Clinical Chemistry, 49(9), 1569-1570. [Link])

  • Zessel, U., et al. (2014). Enzymatic Transformation and Bonding of Sulfonamide Antibiotics to Model Humic Substances. Environmental Science & Technology, 48(16), 9199-9207. [Link])

  • Riemha, B., et al. (2024). Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamides. The ISME Journal, 18(1), arad086. [Link])

  • Nguyen, L. N., et al. (2017). Sulfamethoxazole Enhances Specific Enzymatic Activities under Aerobic Heterotrophic Conditions: A Metaproteomic Approach. Environmental Science & Technology, 51(22), 13182-13191. [Link])

  • Ricken, B., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2569-2577. [Link])

  • MAK Commission. (2023). 6-[(4-Methylphenyl)sulfonylamino]hexanoic acid: MAK Value Documentation. [Link])

  • Scialis, R. (2017). Answer to "How to know the stability of drugs and reagents in the cell culture media?". ResearchGate. [Link]

  • National Pharmaceutical Regulatory Agency. (n.d.). Guideline for Stability Data. [Link])

  • Chen, J., et al. (2023). Photostability of organic fluorophore influenced by adjacent amino acid residues. Nature Communications, 14(1), 5240. [Link])

  • Schirmeister, C., et al. (2024). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Polymers, 16(4), 496. [Link])

  • Wang, Y., et al. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. Journal of Pharmaceutical and Biomedical Analysis, 233, 115478. [Link])

  • Ivanova, G., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8051. [Link])

  • Brezavšček, A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(38), 14249-14260. [Link])

  • Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link])

  • Vangala, V. R., et al. (2015). Characterization, physicochemical and photo-stability of a co-crystal involving an antibiotic drug, nitrofurantoin, and 4-hydroxybenzoic acid. CrystEngComm, 17(38), 7381-7389. [Link])

  • Franklin, S. J., et al. (2014). The effect of pH on the stability of sulforaphane in aqueous and organic solutions. Drug Development and Industrial Pharmacy, 40(4), 494-502. [Link])

  • European Patent Office. (2015). EP2828242A1 - Novel polymorphic crystal forms of 5-(2-{[6-(2,2-difluoro-2-phenylethoxy)hexyl]amino}-1-(r)-hydroxyethyl)-8-hydroxyquinolin-2(1h)-one, heminapadisylate as agonist of the ß2 adrenergic receptor. )
  • Maciej, K., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceuticals, 15(1), 84. [Link])

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid Molecular Formula: C₁₂H₁₆FNO₄S Role: Linker intermediate in medicinal chemistry; fragment for PROTACs or sulfonamide-based enzyme inhibitors.

This guide provides a technical analysis of the proton NMR (


 NMR) spectrum of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid. Unlike standard alkyl sulfonamides, the presence of the 4-fluorophenyl moiety  introduces unique spin-spin coupling dynamics (

-

coupling) that significantly alters the aromatic region compared to non-fluorinated analogues (e.g., Tosyl or Benzenesulfonyl variants).
Synthesis & Workflow Context

Understanding the origin of the signals requires visualizing the synthesis. The compound is typically synthesized via a Schotten-Baumann reaction between 6-aminohexanoic acid and 4-fluorobenzenesulfonyl chloride.

SynthesisWorkflow SM1 6-Aminohexanoic Acid (Zwitterionic aliphatic) Cond Base (NaOH/Na2CO3) Solvent: H2O/THF or Acetone 0°C to RT SM1->Cond SM2 4-Fluorobenzenesulfonyl Chloride SM2->Cond Prod Target Product: 6-[(4-fluorophenyl)sulfonylamino] hexanoic acid Cond->Prod Nucleophilic Substitution

Figure 1: Synthesis pathway highlighting the origin of the aliphatic chain (from amino acid) and the aromatic core (from sulfonyl chloride).

Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogues

The critical analytical challenge lies in distinguishing the target compound from its non-fluorinated analogues, such as the 4-Methyl (Tosyl) or Unsubstituted Phenyl derivatives.

The "Aromatic Fingerprint" Comparison
FeatureTarget: 4-Fluoro Analog Alternative: 4-Methyl (Tosyl) Analog Alternative: Unsubstituted Phenyl
Symmetry Symmetric (

system with F-coupling)
Symmetric (

system)
Complex (

system)
Signal Shape Pseudo-Triplets & Complex Multiplets Two Clean Doublets Multiplet (3H) + Doublet (2H)
Coupling Source

(ortho) +

&


(ortho) only

(ortho/meta/para)
Diagnostic Shift Ortho-to-F protons shielded (~7.4 ppm)Ortho-to-Me protons (~7.4 ppm)Meta/Para protons overlapped
Why this matters:

In the Tosyl analog , you observe two distinct doublets (integrating 2H each) separated by ~0.4 ppm. In the 4-Fluoro target , the


 nucleus (

, 100% abundance) couples to the aromatic protons.
  • Protons ortho to Fluorine: Split by ortho-H (

    
     Hz) AND by the fluorine (
    
    
    
    Hz). Result: These appear as pseudo-triplets .
  • Protons meta to Fluorine (ortho to Sulfonyl): Split by ortho-H (

    
     Hz) and weakly by fluorine (
    
    
    
    Hz). Result: These appear as doublets of doublets (dd) or broadened doublets.

Detailed Spectral Assignment (DMSO-d6)

Solvent Recommendation: DMSO-d6 is the required solvent.

  • Reason 1: The carboxylic acid and sulfonamide groups make the compound sparingly soluble in CDCl₃.

  • Reason 2: DMSO-d6 slows proton exchange, allowing observation of the Sulfonamide NH and Carboxylic COOH signals.

Predicted Chemical Shifts & Multiplicity
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

Hz)
COOH Carboxylic Acid11.90 - 12.10 Broad Singlet1HExchangeable
Ar-H (a) Aromatic (Ortho to SO₂)7.80 - 7.90 dd or m2H

NH Sulfonamide NH7.65 - 7.75 Triplet (br)1H

Ar-H (b) Aromatic (Ortho to F)7.40 - 7.50 Pseudo-Triplet 2H


-CH₂
N-Methylene2.70 - 2.80 Quartet/Multiplet2H


-CH₂
Acid Methylene2.10 - 2.20 Triplet2H


-CH₂
Internal Methylenes1.35 - 1.50 Multiplet4HUnresolved

-CH₂
Internal Methylene1.15 - 1.25 Multiplet2HUnresolved
Visualizing the Aromatic Coupling Logic

The following diagram illustrates why the aromatic region looks distinctively different from a standard Tosyl group.

CouplingLogic F Fluorine Substituent (F) H_ortho Protons Ortho to F (Position 3,5) F->H_ortho Strong Coupling 3J_HF ~8.5Hz H_meta Protons Meta to F (Position 2,6 - Ortho to SO2) F->H_meta Weak Coupling 4J_HF ~5Hz Result_Ortho Signal: Pseudo-Triplet (J_HH ≈ J_HF ≈ 8.5 Hz) H_ortho->Result_Ortho H_meta->H_ortho Ortho Coupling 3J_HH ~8.5Hz Result_Meta Signal: dd (J_HH ≈ 8.5 Hz, J_HF ≈ 5 Hz) H_meta->Result_Meta

Figure 2: Coupling tree demonstrating the origin of the "Pseudo-Triplet" signal unique to the 4-fluorophenyl group.

Experimental Protocol: Validating the Spectrum

To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Do not use CDCl₃. The compound will likely form a suspension, leading to broad lines and poor signal-to-noise ratio.

  • Vessel: Use a high-quality 5mm NMR tube.

  • Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately (common for hexanoic acid derivatives).

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard proton (zg30 or equivalent).

  • Scans (NS): 16 or 32 (sufficient for >5mg).

  • Relaxation Delay (D1): Set to

    
     second.
    
    • Note: If quantitative integration of the COOH proton is required, increase D1 to 5–10 seconds to account for the long T1 relaxation time of the acidic proton.

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation (The "Reality Check")
  • Reference: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration Check:

    • Set the

      
      -CH₂ triplet (approx 2.15 ppm) to an integral of 2.00 .
      
    • Verify the aromatic region integrates to 4.00 total (2H + 2H).

    • Failure Mode: If the aromatic region integrates to >4.0, check for residual sulfonyl chloride starting material (distinct doublets shifted downfield) or solvent impurities (Benzene/Toluene).

  • H-F Coupling Verification:

    • Zoom into the aromatic region.[1]

    • Measure the coupling constant of the triplet at ~7.45 ppm.

    • If

      
       Hz, the Fluorine is present. If it is a clean doublet (
      
      
      
      Hz), you likely have the de-fluorinated or wrong starting material.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3][4] (Standard text for coupling constants).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3] (Source for F-H coupling magnitude).

  • PubChem. (n.d.). Compound Summary: 4-Fluorobenzenesulfonamide derivatives. National Library of Medicine. Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated sulfonamides are a cornerstone of modern medicinal chemistry, utilized in COX-2 inhibitors, diuretics, and antitumor agents. The introduction of fluorine atoms—specifically at ortho positions—drastically alters the gas-phase dissociation kinetics compared to non-fluorinated analogs.

This guide provides a technical comparison of fragmentation pathways, ionization source performance (ESI vs. APCI), and diagnostic ion patterns. It moves beyond standard textbook definitions to operationalize the "Ortho-Fluorine Effect" on


 extrusion, providing a self-validating protocol for structural elucidation.

The Fluorine Effect: Mechanistic Divergence

The presence of fluorine on the benzenesulfonyl ring is not merely a mass shift (+18 Da); it fundamentally redirects the fragmentation energy landscape.

The "Ortho-Effect" and Extrusion

In positive ion mode (


), non-fluorinated sulfonamides typically fragment via direct S-N bond cleavage. However, fluorinated analogs—particularly ortho-substituted ones—favor a rearrangement pathway leading to the extrusion of sulfur dioxide (

).[1]
  • Mechanism: The electronegative fluorine destabilizes the S-N bond inductively while simultaneously stabilizing the developing charge on the ipso-carbon during the rearrangement.

  • Diagnostic Shift:

    • Standard Pathway: Yields a sulfonyl cation (

      
      ).
      
    • Fluorine-Driven Pathway: Yields an aniline-like radical cation (

      
      ) or cation (
      
      
      
      ) via
      
      
      loss (-64 Da).
Comparison of Fragmentation Pathways
FeatureStandard SulfonamideFluorinated Sulfonamide (Ortho/Para)
Dominant Ion (+)

(Sulfonyl cation)

(Amine product)
S-N Bond Energy High stability; requires higher CE.Weakened by inductive effect (-I); lower CE required.
Rearrangement Minor pathway.Major pathway (facilitated by ipso-stabilization).
Neutral Loss Ammonia (

, -17) or Amine (R-NH2).
Sulfur Dioxide (

, -64).[1]

Visualizing the Fragmentation Logic

The following diagram illustrates the competitive pathways. Note how the "Rearrangement" path becomes dominant with Fluorine substitution.

FragmentationPathways Parent Parent Ion [M+H]+ Transition Transition State (Ipso-Attack) Parent->Transition DirectCleavage Direct S-N Cleavage (Standard) Parent->DirectCleavage High CE Rearrangement SO2 Extrusion (Fluorine Promoted) Transition->Rearrangement Stabilized by F SulfonylIon Sulfonyl Cation [Ar-SO2]+ DirectCleavage->SulfonylIon AmineIon Aniline-like Ion [Ar-NH2]+ Rearrangement->AmineIon Loss of SO2 (64 Da)

Figure 1: Competitive fragmentation pathways. The green path (


 extrusion) is significantly enhanced by electron-withdrawing groups like Fluorine.

Ionization Source Comparison: ESI vs. APCI

Selecting the correct source is critical for maximizing sensitivity and controlling in-source fragmentation.

Performance Matrix
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Suitability Best for: Polar, multi-fluorinated sulfonamides.Best for: Highly lipophilic, perfluorinated alkyl chains.
Protonation Site Nitrogen (Sulfonamide N or Amine).Charge transfer or Protonation.
In-Source Frag. Low (Soft ionization).Moderate (Thermal degradation possible).
Sensitivity High (pg/mL range).Medium (ng/mL range).
Matrix Tolerance Low (Susceptible to suppression).High (Robust against salts/lipids).
Recommendation

Default to ESI (+/-) . Fluorinated sulfonamides possess sufficient polarity due to the sulfonyl group to ionize efficiently in ESI. Use APCI only if the compound contains long perfluoroalkyl chains (


) that render it insoluble in aqueous mobile phases.

Experimental Protocol: Self-Validating CE Optimization

Do not rely on generic collision energies (CE). Fluorine substitution lowers the bond dissociation energy. Use this protocol to determine the optimal CE for your specific analog.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (promotes

    
    ).
    
  • Mobile Phase B: Methanol or Acetonitrile (MeOH preferred for better solvation of F-compounds).

  • Concentration: 1 µg/mL in 50:50 A/B.

The "Breakdown Curve" Workflow
  • Precursor Isolation: Set Q1 to the calculated monoisotopic mass (

    
    ).
    
  • Ramping CE: Instead of a single injection, create a "CE Ramp" method:

    • Start CE at 5 eV.

    • Increase by 5 eV increments up to 60 eV.

  • Data Plotting: Plot Intensity (Y-axis) vs. Collision Energy (X-axis) for:

    • Parent Ion.[2][3][4]

    • 
       [Parent - 64] (
      
      
      
      loss).
    • 
       [Parent - 17] (Ammonia loss).
      
  • Validation Point: The "Crossover Point" (where Parent and Daughter intensities intersect) is your optimal CE for quantification (MRM).

    • Note: For F-sulfonamides, this point is typically 5–10 eV lower than non-fluorinated analogs.

Diagnostic Data Reference

Use this table to confirm the identity of fluorinated sulfonamide fragments during structural elucidation.

Precursor StructureParent Ion (

)
Diagnostic Fragment 1 (Base Peak)Diagnostic Fragment 2Mechanism Note
Benzenesulfonamide 15877 (Phenyl)141 (

loss)
Hard S-N cleavage dominant.
4-Fluorobenzenesulfonamide 176112 (4-Fluoroaniline)95 (Fluorophenyl)

extrusion (-64 Da) is distinct.
Pentafluorobenzenesulfonamide 248184 (Pentafluoroaniline)167 (

loss)
Strong F-effect; Ring is very stable.
Sulfamethoxazole (F-analog) VarVar - 64Var - 92Heterocycle often cleaves first.

Workflow Visualization

Workflow Start Sample Prep (MeOH/H2O + 0.1% FA) Source Source Selection (Default: ESI+) Start->Source Check Check Hydrophobicity Source->Check ESI ESI Mode (Standard) Check->ESI LogP < 4 APCI APCI Mode (If Perfluorinated) Check->APCI LogP > 4 MS1 Q1 Scan Identify [M+H]+ ESI->MS1 APCI->MS1 CE_Ramp Run CE Breakdown Curve (5 -> 60 eV) MS1->CE_Ramp Analysis Analyze Fragments CE_Ramp->Analysis Res1 Peak -64 Da detected? (SO2 Extrusion) Analysis->Res1 Confirm Confirm Ortho-F Substitution Res1->Confirm Yes

Figure 2: Decision tree for method development and structural confirmation of fluorinated sulfonamides.

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[5] Journal of Mass Spectrometry. Link

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.[6] Rapid Communications in Mass Spectrometry. Link

  • PerkinElmer Application Note. A Comparison Between ESI and APCI Ionisation Modes. Link

  • Centers for Disease Control and Prevention (2024). Use of Diagnostic Ions for the Detection of Fentanyl Analogs (Methodology applicable to diagnostic ion screening). Link

Sources

Comparison of 4-fluoro vs 4-methyl benzenesulfonylamino hexanoic acid potency

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Potency Analysis: 4-Fluoro vs. 4-Methyl Benzenesulfonylamino Hexanoic Acid

Executive Summary

This guide provides a technical comparison of two specific sulfonamide derivatives: 4-fluoro-benzenesulfonylamino hexanoic acid (4-F-BSHA) and 4-methyl-benzenesulfonylamino hexanoic acid (4-Me-BSHA) .[1][2]

These compounds represent a classic "matched molecular pair" (MMP) used to probe the active sites of zinc-dependent metalloproteinases (MMPs) and enzymes involved in lysine metabolism (e.g., fibrinolytic enzymes).[1][2] The core scaffold mimics the transition state of peptide hydrolysis, while the para-substituent (Fluoro vs. Methyl) acts as a probe for steric depth and electronic requirements of the S1' or S2' hydrophobic pockets.[2]

Key Finding: While the 4-methyl analog typically offers superior hydrophobic binding energy in open pockets (the "Magic Methyl" effect), the 4-fluoro analog frequently exhibits higher potency in sterically constrained targets and superior metabolic stability due to the strength of the C-F bond and electronic modulation of the sulfonamide nitrogen.[2]

Physicochemical Profile & Potency Drivers

To understand the potency divergence, we must analyze the fundamental physicochemical differences introduced by the substituents.

Comparative Data Table
Feature4-Fluoro Derivative 4-Methyl (Tosyl) Derivative Impact on Potency
Substituent Type Electron-Withdrawing (EWG)Electron-Donating (EDG)Affects Sulfonamide pKa
Hammett Constant (

)
+0.06-0.174-F increases NH acidity; 4-Me decreases it.[1][2]
Van der Waals Radius 1.47 Å2.00 Å4-F fits tight pockets; 4-Me fills large hydrophobic voids.[1][2]
Lipophilicity (

value)
+0.14+0.564-Me drives hydrophobic collapse binding.[1][2]
Metabolic Stability High (C-F bond energy ~116 kcal/mol)Moderate (Benzylic oxidation risk)4-F prolongs half-life (

).[1][2]
Sulfonamide NH Acidity Increased (Lower pKa)Decreased (Higher pKa)4-F is a stronger H-bond donor to active site bases (e.g., Glu).[1][2]

Mechanistic Analysis: The "Why" Behind the Potency

A. Electronic Modulation of the Zinc-Binding Group (ZBG)

In metalloproteinase inhibition, the sulfonamide nitrogen often serves as a hydrogen bond donor to the enzyme backbone or an active site glutamate.

  • 4-Fluoro Effect: The fluorine atom exerts a strong inductive withdrawing effect (

    
    ).[1][2] This pulls electron density away from the benzene ring and the sulfonyl group, stabilizing the conjugate base of the sulfonamide nitrogen.
    
    • Result: The N-H bond becomes more acidic (lower pKa), making it a stronger hydrogen bond donor .[1] In enzymes where H-bonding is the rate-determining binding step, 4-F-BSHA will show higher potency (

      
      ).[1][2]
      
  • 4-Methyl Effect: The methyl group donates electrons via hyperconjugation.[1][2]

    • Result: The N-H becomes less acidic.[1] If the target requires a neutral, lipophilic interaction, 4-Me is superior.

B. Steric Fit in the S1'/S2' Pocket
  • The "Magic Methyl" vs. Steric Clash: The 4-methyl group adds significant bulk.[1][2] If the enzyme's hydrophobic pocket (S1') is large and flexible (e.g., MMP-12), the methyl group displaces "high-energy" water molecules, leading to an entropic gain in binding affinity (Potency

    
    ).[1]
    
  • The Fluorine Scan: Fluorine is often called an "isostere" of hydrogen because its radius (1.47 Å) is close to hydrogen (1.20 Å).[1] If the 4-methyl group causes a steric clash with the pocket wall, the 4-fluoro derivative will retain potency where the methyl derivative fails completely.[2]

Visualization: Mode of Inhibition

The following diagram illustrates the binding mode of these inhibitors within a theoretical Zinc-Dependent Metalloproteinase active site.

G cluster_legend Potency Drivers Enzyme Enzyme Active Site (MMP/Protease) Zinc Zn²⁺ Ion (Catalytic Core) Ligand_F 4-Fluoro-BSHA (Inhibitor) Ligand_F->Zinc Chelation (COOH) Pocket Hydrophobic Pocket (S1' / S2') Ligand_F->Pocket Low Steric Clash (Fits Tight Pockets) Glu Glutamate Base (H-Bond Acceptor) Ligand_F->Glu Strong H-Bond (Due to EWG F) Ligand_Me 4-Methyl-BSHA (Inhibitor) Ligand_Me->Zinc Chelation (COOH) Ligand_Me->Pocket Hydrophobic Fill (High Potency if Pocket Large) Ligand_Me->Glu Weaker H-Bond (Due to EDG Me) key1 Blue Path: 4-Fluoro Advantage (Electronic) key2 Red Path: 4-Methyl Advantage (Hydrophobic)

Caption: Mechanistic divergence of 4-F vs 4-Me binding. 4-F enhances H-bonding via electronic withdrawal; 4-Me exploits hydrophobic volume.[1][2]

Experimental Validation Protocol

To objectively compare the potency of these two derivatives, the following self-validating protocol is recommended. This workflow assumes a standard FRET-based enzymatic assay (e.g., for MMP activity).[1][2]

Materials
  • Enzyme: Recombinant human MMP-9 or MMP-2 (catalytic domain).[1][2]

  • Substrate: Fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2).[1][2]

  • Compounds: 4-F-BSHA and 4-Me-BSHA (synthesized via Schotten-Baumann reaction of sulfonyl chlorides with 6-aminohexanoic acid).[1][2]

  • Control: GM6001 (Ilomastat) as a broad-spectrum reference.[1][2]

Protocol Steps
  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Serial dilute (1:3) in Assay Buffer (50 mM Tris, 10 mM CaCl2, 0.05% Brij-35, pH 7.[1]5) to generate an 8-point dose-response curve (e.g., 100 µM to 0.03 µM).

  • Incubation: Add 20 µL of enzyme (final conc. 1 nM) to 20 µL of inhibitor dilution in a black 96-well plate. Incubate for 30 mins at 37°C to allow equilibrium binding.

    • Self-Validation Check: Include a "No Enzyme" blank to check for compound autofluorescence.[1]

  • Initiation: Add 10 µL of substrate (final conc. 10 µM).

  • Measurement: Monitor fluorescence (Ex 320 nm / Em 405 nm) kinetically for 20 minutes.

  • Analysis: Calculate Initial Velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration]. Fit to the Hill Equation to determine 
    
    
    
    .[1]
Expected Outcome Interpretation
  • If

    
    :  The target pocket is likely sterically restricted or relies heavily on the sulfonamide NH hydrogen bond.[1][2]
    
  • If

    
    :  The target possesses a large, hydrophobic S1' pocket that benefits from the lipophilic bulk of the tolyl group.[1][2]
    

References

  • Supuran, C. T., et al. (2003).[1] "Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides." Journal of Medicinal Chemistry. Link

  • Whittaker, M., et al. (1999).[1] "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews. Link[1][2]

  • Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link[1][2]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1][2]

  • PubChem Compound Summary. (2023). "6-Aminohexanoic acid (Aminocaproic Acid)."[1][2][3] National Center for Biotechnology Information.[1] Link[1][2]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid Using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Research

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid, a molecule with potential applications in various therapeutic areas, is no exception. Undisclosed impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. Therefore, a robust, sensitive, and specific analytical method for purity validation is paramount.

This guide provides an in-depth comparison of analytical methodologies, focusing on the strategic application of Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity assessment of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare LC-MS with alternative techniques, grounding our discussion in authoritative standards and field-proven insights.

Why LC-MS? A Strategic Choice for a Complex Molecule

The selection of an analytical technique is the first critical decision in purity validation. For 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid, LC-MS emerges as the superior choice due to the inherent properties of the molecule and the unparalleled capabilities of the technique.

  • Molecular Characteristics: The target molecule possesses a carboxylic acid group and a sulfonamide linkage, making it polar and non-volatile. This profile makes it an ideal candidate for Liquid Chromatography, which excels at separating components in a liquid phase. Techniques like Gas Chromatography (GC) would be unsuitable without extensive, and often problematic, derivatization to increase volatility.[1][2]

  • Specificity and Sensitivity: Mass Spectrometry provides two critical dimensions of analysis: mass-to-charge ratio (m/z) and fragmentation patterns. This offers exceptional specificity, allowing for the differentiation of the target compound from impurities that might co-elute during chromatography—a significant limitation of less specific detectors like UV-Vis.[3][4] Furthermore, modern mass spectrometers offer sensitivity down to the picogram or femtogram level, which is essential for detecting and identifying trace-level impurities that could be pharmacologically active or genotoxic.

Common impurities in sulfonamide synthesis can include unreacted starting materials, by-products from side reactions (such as the formation of disulfides), or products of solvent reactions.[5] LC-MS is uniquely equipped to detect this diverse range of potential contaminants in a single analysis.

Experimental Protocol: A Validated LC-MS Method

The following protocol is a robust, self-validating system designed for the accurate purity assessment of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid. The choices within this protocol are deliberate, aiming to ensure reproducibility and reliability, in line with international regulatory expectations.[6][7][8]

Step 1: Sample and Standard Preparation
  • Solvent Selection: Prepare a diluent of 50:50 (v/v) Acetonitrile:Water. This composition ensures the solubility of the polar analyte while being compatible with the initial mobile phase conditions, preventing peak distortion.

  • Analyte Preparation: Accurately weigh and dissolve the 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid sample in the diluent to a final concentration of 1.0 mg/mL.

  • Reference Standard: Prepare a reference standard of known purity at the same concentration to be used for peak identification and system suitability checks.

Step 2: Liquid Chromatography Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm. A C18 stationary phase is chosen for its excellent retention and separation of moderately polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for good peak shape and for promoting ionization in the MS source.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape and separation efficiency.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry Parameters
  • Instrument: Agilent 6530 Q-TOF or equivalent. A high-resolution mass spectrometer is preferred for accurate mass measurements, aiding in the identification of unknown impurities.

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode. ESI is the standard for polar, non-volatile molecules.[9] Positive mode is selected to protonate the molecule, forming the [M+H]⁺ ion.

  • Scan Mode: Full Scan (m/z 100-1000). A full scan is essential for initial purity profiling to detect all ionizable impurities.

  • Key Parameters:

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

    • Capillary Voltage (Vcap): 3500 V

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in ACN:H2O Sample->Dissolve Vial Transfer to LC Vial Dissolve->Vial Inject Inject Sample (5 µL) Vial->Inject Column C18 Column Separation (Gradient Elution) Inject->Column Ionize ESI+ Ionization Column->Ionize Detect Full Scan Analysis (m/z 100-1000) Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Spectra Extract Mass Spectra Chromatogram->Spectra Purity Calculate % Purity Spectra->Purity

Caption: High-level workflow for LC-MS purity analysis.

Data Interpretation and Purity Calculation

Upon analysis, the data system will generate a Total Ion Chromatogram (TIC). The expected molecular weight of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid (C₁₃H₁₈FNO₄S) is approximately 319.09 g/mol . In positive ESI mode, the primary peak of interest should correspond to the [M+H]⁺ ion at an m/z of approximately 320.10.

Purity Calculation: The most common method for purity assessment from a chromatogram is area normalization.[10]

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all compounds have a similar ionization efficiency, which is a reasonable starting point for initial purity screening.

Hypothetical Data Summary

The table below illustrates hypothetical results from the analysis of three different batches of the target compound, demonstrating how data can be presented for comparative purposes.

Batch IDRetention Time (min)Measured m/z ([M+H]⁺)Purity by Area %Impurity 1 (m/z)Impurity 2 (m/z)
Batch A 7.52320.101599.85%157.01 (0.08%)N/A
Batch B 7.51320.101298.90%157.01 (0.75%)175.02 (0.35%)
Batch C 7.53320.101899.52%157.01 (0.15%)175.02 (0.33%)

Impurity 1 (m/z 157.01) could correspond to the 4-fluorobenzenesulfonamide starting material. Impurity 2 (m/z 175.02) might be an unreacted precursor or a side-product.

Method Validation: Ensuring Trustworthiness and Compliance

A method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R2) guidelines is essential for ensuring the integrity of the data.[6][7][8] Validation demonstrates that the analytical procedure is fit for its intended purpose.

Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] For LC-MS, this is demonstrated by separating known impurities and confirming the main peak's identity via its mass spectrum.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.[11]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Validation Process Overview

Validation_Process cluster_params Execute Validation Experiments ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOQ LOQ / LOD Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report & Lifecycle Management

Caption: Key stages of analytical method validation per ICH guidelines.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive guide must consider its alternatives. The choice of technique depends on the specific requirements of the analysis, such as the need for structural information, quantitation, or high-throughput screening.

TechniquePrincipleAdvantages for This ApplicationDisadvantages for This Application
LC-MS Chromatographic separation followed by mass-based detection.High Specificity & Sensitivity: Can distinguish co-eluting peaks and detect trace impurities.[3] Structural Info: Provides molecular weight and fragmentation data for impurity identification.Higher Cost & Complexity: Requires more specialized equipment and expertise. Ionization Efficiency: Response can vary between compounds, affecting quantitative accuracy without specific standards.
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.[12]Robust & Widely Available: A workhorse in most analytical labs. Good for Quantitation: Excellent linearity and precision for known compounds.[13]Low Specificity: Cannot distinguish between compounds with similar retention times and UV spectra.[3] Chromophore Required: Insensitive to impurities that do not absorb UV light.[14]
GC-MS Gas-phase separation of volatile compounds followed by mass detection.[15]Excellent for Volatiles: High-resolution separation for thermally stable, volatile compounds.Not Suitable: The target molecule is non-volatile and would require derivatization, adding complexity and potential for artifacts.[1][2]
qNMR Measures nuclear magnetic resonance to provide structural and quantitative data.Absolute Quantification: Can determine purity without a specific reference standard for the analyte.[16][17] Rich Structural Data: Provides definitive structural information for both the main compound and impurities.[18][19]Low Sensitivity: Not suitable for detecting impurities below ~0.1%. Complex Spectra: Mixtures can be difficult to interpret.
Decision Tree for Method Selection

Method_Selection Start Need to Validate Purity of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid Q1 Are trace-level (<0.1%) impurities critical? Start->Q1 Q2 Is definitive structural ID of impurities required? Q1->Q2 No LCMS Use LC-MS Q1->LCMS Yes Q3 Is this for routine QC of known impurities? Q2->Q3 No LCMS_NMR Use LC-MS for detection and NMR for confirmation Q2->LCMS_NMR Yes Q3->LCMS No HPLCUV Use HPLC-UV Q3->HPLCUV Yes NMR Use NMR

Caption: Decision-making for selecting the optimal analytical technique.

Conclusion

For the critical task of validating the purity of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid, LC-MS provides an unparalleled combination of separation power, sensitivity, and specificity. It enables the detection and potential identification of process-related impurities and degradants that could be missed by other techniques. While methods like HPLC-UV and qNMR have their places in an analytical toolkit, LC-MS stands out as the most comprehensive single technique for ensuring the purity, and by extension the safety and reliability, of this pharmaceutical compound. Adherence to a rigorously developed and validated method, grounded in the principles outlined by regulatory bodies like the ICH, is not just good science—it is an essential component of responsible drug development.

References

  • Development and validation of an HPLC-UV method for purity determination of DNA. (n.d.). Google.
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). Google.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. (n.d.). LCGC International.
  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (n.d.). USDA Food Safety and Inspection Service.
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. (n.d.). Bruker.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Organic Acids Qualitative Analysis in Urine by GCMS. (n.d.). ERNDIM.
  • Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). (2022). Children's Mercy Kansas City.
  • Beyond structural elucidation, introduction to qNMR – Part I. (2022, April 28). Nanalysis.
  • Structure Elucidation and NMR. (n.d.). Hypha Discovery.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks.
  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Torontech.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry.
  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. (2024, January 5). Taylor & Francis Online.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • How It Works: UV Detection for HPLC. (2020, November 13). LCGC International.
  • Troubleshooting common issues in sulfonamide synthesis reactions. (n.d.). BenchChem.
  • MALDI or ESI which is suitable for small molecules? (2013, June 13). ResearchGate.

Sources

A Comparative Guide to IR Spectroscopy of Sulfonamide and Carboxylic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral features of two critical functional groups: sulfonamides and carboxylic acids. Understanding their unique and overlapping spectral signatures is paramount for accurate structural elucidation and quality control.

The Principle of IR Spectroscopy: A Vibrational Story

At its core, IR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a peak in the IR spectrum. The position of this peak (wavenumber, cm⁻¹), its intensity (strong, medium, weak), and its shape (broad, sharp) provide a detailed fingerprint of the molecule's functional groups.

Distinguishing Features: Sulfonamides vs. Carboxylic Acids

While both functional groups contain oxygen and hydrogen, their bonding arrangements within the sulfonamide (-SO₂NHR) and carboxylic acid (-COOH) moieties give rise to distinct vibrational modes and, consequently, different IR spectra.

The Carboxylic Acid Signature: A Tale of Two Broad Peaks

The IR spectrum of a carboxylic acid is often immediately recognizable due to two prominent and characteristic absorptions.

The most telling feature is an intensely broad O-H stretching vibration that dominates the region from approximately 3300 to 2500 cm⁻¹.[1][2][3] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a dimeric structure in most carboxylic acids.[1][3] This broad O-H absorption is often so wide that it can obscure the C-H stretching peaks that also appear in this region.[1]

The second key indicator is a strong, sharp absorption corresponding to the carbonyl (C=O) stretch, which typically appears between 1760 and 1690 cm⁻¹.[1][2] The exact position is influenced by the molecular environment; for instance, conjugation can lower the frequency.[2]

Further corroborating peaks for a carboxylic acid include:

  • C-O Stretching: A moderate to strong peak observed in the 1320-1210 cm⁻¹ range.[1]

  • O-H Bending: Out-of-plane bending can be seen as a broad peak between 950 and 910 cm⁻¹.[1]

The Sulfonamide Spectrum: A Symphony of Stretches

The sulfonamide functional group presents a more complex, yet equally characteristic, set of IR absorptions.

A primary sulfonamide (R-SO₂NH₂) will exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations, typically found in the ranges of 3279-3229 cm⁻¹ and 3390-3323 cm⁻¹ respectively.[4] A secondary sulfonamide (R-SO₂NHR') will show only a single N-H stretching band in the 3350–3310 cm⁻¹ region.[5]

The sulfonyl group (SO₂) gives rise to two very strong and characteristic absorption bands:

  • Asymmetric S=O Stretching: A strong peak typically appearing between 1370 and 1310 cm⁻¹.[6][7]

  • Symmetric S=O Stretching: Another strong peak usually observed in the 1187-1143 cm⁻¹ range.[4][6]

The S-N stretch, while generally weaker, can be a useful diagnostic peak, appearing in the 935-847 cm⁻¹ region.[5]

At-a-Glance Comparison: Key IR Absorptions

Vibrational Mode Carboxylic Acid (cm⁻¹) Sulfonamide (cm⁻¹) Key Differentiators
O-H Stretch 3300-2500 (very broad, strong)N/AThe extremely broad O-H stretch is a hallmark of carboxylic acids.
N-H Stretch N/A3390-3229 (one or two sharp/medium peaks)The presence of sharp N-H peaks clearly indicates a sulfonamide (or other amine/amide).
C=O Stretch 1760-1690 (strong, sharp)N/AA strong carbonyl peak is characteristic of carboxylic acids.
S=O Asymmetric Stretch N/A1370-1310 (strong)The two strong S=O stretches are definitive for sulfonamides.
S=O Symmetric Stretch N/A1187-1143 (strong)
C-O Stretch 1320-1210 (moderate)N/A
S-N Stretch N/A935-847 (weak to moderate)

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the standard procedure for obtaining an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common technique in modern analytical laboratories.

Objective: To obtain a clean, interpretable IR spectrum of a solid organic compound to identify the presence of a carboxylic acid or sulfonamide functional group.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solid sample (a few milligrams)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe the crystal surface gently with a lint-free wipe dampened with isopropanol or acetone, then with a dry wipe to ensure it is free of any residue.

    • In the spectrometer software, initiate the collection of a background spectrum. This step is crucial as it measures the ambient atmosphere (CO₂, water vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

    • Lower the ATR press arm until it makes firm and even contact with the sample. The objective is to ensure intimate contact between the sample and the crystal surface for efficient IR beam interaction. The software will typically indicate the applied pressure.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan in the software. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample scan against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Use the software tools to label the major peaks in the spectrum.

    • Compare the positions, shapes, and intensities of the observed peaks with the characteristic absorption frequencies for carboxylic acids and sulfonamides as detailed in the comparison table above.

  • Cleaning:

    • Raise the press arm and remove the bulk of the sample.

    • Thoroughly clean the ATR crystal and the press tip with a solvent-dampened wipe followed by a dry wipe to prevent cross-contamination.

Visualizing the Process and Structures

To further clarify the experimental workflow and the molecular vibrations, the following diagrams are provided.

IR_Spectroscopy_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Sample_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Sample_Spectrum Process_Spectrum Process Spectrum (Baseline Correction, etc.) Acquire_Sample_Spectrum->Process_Spectrum Identify_Peaks Identify Peak Frequencies Process_Spectrum->Identify_Peaks Compare_Data Compare with Reference Data Identify_Peaks->Compare_Data Functional_Group_Vibrations cluster_cooh Carboxylic Acid (-COOH) cluster_so2nh Sulfonamide (-SO₂NHR) COOH R-C(=O)OH OH_Stretch O-H Stretch (3300-2500 cm⁻¹, very broad) COOH->OH_Stretch CO_Double_Stretch C=O Stretch (1760-1690 cm⁻¹, strong) COOH->CO_Double_Stretch CO_Single_Stretch C-O Stretch (1320-1210 cm⁻¹) COOH->CO_Single_Stretch SO2NH R-S(=O)₂-NHR' NH_Stretch N-H Stretch (3390-3229 cm⁻¹) SO2NH->NH_Stretch SO_Asym_Stretch S=O Asymmetric Stretch (1370-1310 cm⁻¹, strong) SO2NH->SO_Asym_Stretch SO_Sym_Stretch S=O Symmetric Stretch (1187-1143 cm⁻¹, strong) SO2NH->SO_Sym_Stretch SN_Stretch S-N Stretch (935-847 cm⁻¹) SO2NH->SN_Stretch

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid

[1]

Part 1: Executive Summary & Operational Directive

Immediate Action Required: Treat 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid as a Halogenated Organic Acid .[1]

Unlike standard organic acids, the presence of the fluorine atom on the phenyl ring mandates specific disposal protocols to prevent environmental release of hydrofluoric acid (HF) precursors during thermal destruction. Do NOT dispose of down the drain or in standard trash.[1][2]

Waste Classification:

  • Primary Stream: Halogenated Organic Solid (or Liquid if dissolved).[1]

  • RCRA Status: Non-listed (unless testing proves characteristic toxicity), but managed as Hazardous Chemical Waste due to halogen content.[1]

  • Disposal Method: High-temperature incineration with acid gas scrubbing.[1]

Part 2: Chemical Profile & Hazard Identification[3]

To dispose of a chemical safely, you must understand its reactivity. This molecule combines a carboxylic acid tail with a sulfonamide linker and a fluorinated aromatic ring.[1]

PropertyData / CharacteristicOperational Implication
Chemical Structure C₁₂H₁₆FNO₄SContains Sulfur and Fluorine.[1][3] Incineration generates SOx and HF.[1]
Acidity (pKa) ~4.4 - 4.5 (Estimated)Weak acid.[1] Incompatible with strong bases and oxidizers.[1]
Physical State Solid (White to off-white powder)Dust inhalation hazard.[1] Use N95 or fume hood during transfer.[1]
Halogen Content MonofluorinatedMUST be tagged as "Halogenated" for waste vendors.[1]
Stability Stable under normal conditionsAvoid contact with strong oxidizing agents (e.g., nitric acid).[1]
The "PFAS" Distinction (Expert Insight)

While this compound contains fluorine, it is a monofluorinated aromatic , distinct from the per- and polyfluoroalkyl substances (PFAS) currently under intense EPA scrutiny (e.g., PFOA/PFOS).[1] However, best practice dictates treating all organofluorine waste with the highest containment standards to future-proof your compliance strategy.

Part 3: Disposal Decision Logic (Workflow)

The following decision tree outlines the operational flow for disposing of this compound in various states.

DisposalWorkflowStartWaste Generation:6-[(4-fluorophenyl)sulfonylamino]hexanoic AcidStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidPure SubstanceLiquidLiquid / SolutionStateCheck->LiquidDissolvedContainerSolidCollect in Wide-MouthHDPE JarSolid->ContainerSolidSolventCheckCheck Solvent TypeLiquid->SolventCheckContainerLiquidCollect in Glass orCompatible Poly BottleSolventCheck->ContainerLiquidHalogenated or Non-HalogenatedLabelingLABELING:'Hazardous Waste''Halogenated Organic Acid'ContainerSolid->LabelingContainerLiquid->LabelingSegregationSEGREGATION:Keep away from Basesand OxidizersLabeling->SegregationFinalTransfer to EHS/Vendorfor IncinerationSegregation->Final

Figure 1: Operational workflow for the segregation and packaging of halogenated organic acid waste.

Part 4: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

Most common scenario for expired or surplus reagents.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.[1]

    • Why? HDPE is resistant to weak organic acids and prevents breakage.[1]

  • Transfer: Working inside a chemical fume hood, transfer the solid into the waste container.[1]

    • Caution: Do not generate dust.[1][4][5][6] If the powder is fine, dampen a paper towel with water, wipe the area, and dispose of the towel in the same container.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid" (Do not use abbreviations).[1]

    • Hazard Checkbox: [x] Toxic, [x] Irritant.[1]

    • Special Note: Write "HALOGENATED" clearly on the tag.

B. Liquid Waste (Solutions)

Scenario: Reaction mixtures or HPLC waste.[1]

  • Compatibility Check: Ensure the solvent stream is compatible.[1]

    • Allowed: Methanol, Acetonitrile, Dichloromethane, Water (Acidic).[1]

    • Prohibited: Do not mix with strong bases (NaOH, KOH) or bleach.[1] This can cause exothermic neutralization or formation of toxic chloramines (if amine impurities are present).[1]

  • Collection: Pour into the "Halogenated Solvent Waste" carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute technically classifies the entire mixture as a halogenated waste stream for many incineration facilities.

  • Rinsing: Triple-rinse the original glassware with a small volume of solvent and add the rinsate to the waste container.

C. Empty Container Disposal
  • Triple Rinse: Rinse the empty original bottle three times with a compatible solvent (e.g., acetone or water).[1]

  • Rinsate Disposal: Collect the rinsate as hazardous waste (see Section B).[1][2]

  • Defacing: Cross out the original label and mark "EMPTY."[1]

  • Disposal: Discard the clean, dry container in the standard laboratory glass trash (unless local EHS rules require all chemical bottles to be treated as solid waste).

Part 5: Regulatory & Safety Compliance[1]

Waste Compatibility Matrix

Use this table to ensure safe storage in your Satellite Accumulation Area (SAA).

Waste TypeCompatibility with 6-[(4-fluorophenyl)...][1]Action
Halogenated Solvents High Combine. Preferred disposal route.[1]
Non-Halogenated Solvents Moderate Combine (if vendor allows).[1] Note: Increases cost of non-halo stream.[1]
Strong Acids (HCl, H₂SO₄) Moderate Segregate. Avoid mixing organic and inorganic acid streams if possible.[1]
Bases / Caustics Incompatible ISOLATE. Risk of heat generation.[1]
Oxidizers Incompatible ISOLATE. Risk of fire/decomposition.[1]
Emergency Procedures
  • Spill (Solid): Wear nitrile gloves and safety glasses.[1] Sweep up carefully to avoid dust.[1] Place in a bag, seal, and label as hazardous waste. Clean area with soap and water.[1][7][3][4][6]

  • Exposure (Skin): Wash with soap and water for 15 minutes.[1] The sulfonamide moiety can cause sensitization in some individuals; monitor for redness.[1]

  • Exposure (Eye): Flush for 15 minutes. Seek medical attention if irritation persists.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95822, 6-[(4-methylphenyl)sulfonylamino]hexanoic acid. Retrieved from [Link](Note: Used as structural analog for hazard extrapolation).[1]

  • U.S. Environmental Protection Agency (2024). RCRA Hazardous Waste Identification of PFAS. Retrieved from [Link].[1]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link].[1]

A Senior Application Scientist's Guide to Handling 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid, while a valuable building block, requires meticulous handling due to its chemical structure. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe use, grounded in the principles of chemical causality and risk mitigation. Our goal is to ensure that your focus remains on scientific discovery, secure in the knowledge that operational safety is robustly addressed.

Hazard Assessment: A Structurally-Informed Perspective

  • Fluorinated Aromatic Ring: The presence of a carbon-fluorine bond suggests high thermal and chemical stability. This is a double-edged sword; while conferring desirable properties, it also implies environmental persistence. Compounds in this broad category, often referred to as PFAS or "forever chemicals," require specialized disposal to prevent environmental accumulation.[1][2] The primary disposal pathway must be destructive, such as high-temperature incineration.[3][4]

  • Sulfonamide and Carboxylic Acid Groups: These functional groups are common in pharmaceuticals and can be associated with irritation. Similar acidic and sulfonamide-containing compounds are known to cause skin, eye, and respiratory tract irritation.[5][6][7][8] It is reasonable to assume this compound may be harmful if inhaled or swallowed and may cause irritation upon contact.[5][9][10]

Based on this analysis, the following potential hazards should be assumed:

Potential HazardAffected Organ(s)Rationale / Similar Compounds
Skin Irritation SkinCommon to organic acids and sulfonamides.[7][10]
Serious Eye Irritation/Damage EyesAcidic nature and fine powder form pose a significant risk.[8][11]
Respiratory Tract Irritation Respiratory SystemInhalation of the fine powder can irritate mucous membranes.[5][6][7]
Acute Oral Toxicity Gastrointestinal SystemA similar compound is classified as Category 4 Acute Oral Toxicity.[12]
Environmental Persistence EnvironmentThe fluorophenyl group suggests classification as a fluorinated organic compound requiring specialized disposal.[1][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely about donning gear; it's about creating an impermeable barrier between you and the potential hazard. The following protocol is designed to provide comprehensive protection during the handling of 6-[(4-fluorophenyl)sulfonylamino]hexanoic acid.

Core PPE Requirements
PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles when handling larger quantities (>1g) or when there is a splash risk.[12][13]Protects against accidental splashes of the solid powder into the eyes, which can cause serious damage.[14]
Hand Protection Chemical-resistant nitrile gloves (minimum 5 mil thickness).[13]Provides a barrier against skin contact. Always inspect gloves for tears before use and use proper removal techniques to avoid contaminating your skin.[5] For extended procedures or spill cleanup, consider double-gloving.[13]
Body Protection A buttoned, long-sleeved laboratory coat.Prevents incidental contact with clothing. For tasks with a higher risk of contamination, a disposable, chemical-resistant gown or a Type 5/6 coverall is recommended.[15][16]
Respiratory Protection NIOSH-approved N95 respirator or equivalent.Mandatory when handling the solid powder outside of a certified chemical fume hood. This prevents the inhalation of fine particles that can cause respiratory irritation.[5][16][17]

Operational Workflow: A Step-by-Step Procedural Guide

A disciplined workflow is essential to minimize exposure and prevent accidental release. The following steps outline the complete lifecycle of the compound within a laboratory setting.

Step 1: Receiving and Storage
  • Upon receipt, inspect the container for damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5] The container should be kept tightly closed.

Step 2: Handling and Weighing
  • Primary Engineering Control: All handling of the solid compound that may generate dust, especially weighing, must be performed within a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step in preventing respiratory exposure.[1][5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[11][12]

Step 3: Spill Management
  • Evacuate: Ensure non-essential personnel are clear of the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain & Clean: Wearing the appropriate PPE (including respiratory protection), gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[5][11] Avoid actions that create dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Step 4: Disposal Plan

The fluorinated nature of this compound dictates the disposal protocol. It must not be treated as routine chemical waste.

  • Waste Classification: This compound should be classified as a non-hazardous (per current RCRA definitions) but environmentally persistent fluorinated organic waste.[2] All waste, including contaminated PPE and cleaning materials, must be collected.

  • Containerization: Use a dedicated, clearly labeled, and sealed hazardous waste container. The label should include the full chemical name: "6-[(4-fluorophenyl)sulfonylamino)hexanoic Acid".[1]

  • Disposal Method: The only acceptable method for ensuring the complete destruction of fluorinated compounds is high-temperature incineration (typically >1,000°C).[3][4] This process has the necessary energy to break the highly stable carbon-fluorine bond.[3]

  • Engage a Professional Service: You must contract with a licensed professional waste disposal service that has demonstrated experience in handling and incinerating fluorinated or PFAS-containing materials.[1][2][5] Maintain meticulous records of the disposal process, including waste manifests and certificates of destruction.[1]

Workflow Visualization

The following diagram illustrates the key decision points and processes for safely managing 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid throughout its lifecycle in the lab.

G cluster_prep Preparation & Handling cluster_post Post-Procedure & Disposal cluster_spill Spill Response receiving 1. Receiving & Storage - Inspect Container - Store in Cool, Dry, Ventilated Area ppe 2. Don Appropriate PPE - Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator (if needed) receiving->ppe Before Handling handling 3. Handling in Fume Hood - Weighing - Solution Prep ppe->handling decon 4. Decontamination - Clean Glassware - Wipe Surfaces handling->decon After Experiment waste_collection 5. Waste Segregation - Collect all contaminated solids & liquids decon->waste_collection waste_container 6. Containerize Waste - Seal in Labeled Container - Chemical Name: 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid waste_collection->waste_container disposal 7. Professional Disposal - Contact Licensed Vendor - High-Temp Incineration ONLY waste_container->disposal Critical Step spill Spill Occurs spill_ppe Don Enhanced PPE (incl. Respirator) spill->spill_ppe spill_clean Contain & Clean Spill - Use inert absorbent - Avoid creating dust spill_ppe->spill_clean spill_clean->waste_collection Dispose of spill waste

Caption: Workflow for handling 6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid.

References

  • U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams. EPA. Available at: [Link]

  • New Mexico Environment Department. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Available at: [Link]

  • Safety Data Sheet. (Generic). Available at: [Link]

  • Triumvirate Environmental. (2023). Got Forever Chemical Materials? How to Respond Safely and Compliantly. Available at: [Link]

  • Technical Supplement. (2019). Available at: [Link]

  • LIONEX GmbH. MSDS (Material Safety Data Sheet / Sicherheitsdatenblatt). Available at: [Link]

  • Custom Workwear Manufacturer. Industry Applications: Chemical PPE for Pharma, AgriChem, Oil & Gas, Paints, and Labs. Available at: [Link]

  • Pharmacy Times. (2021). USP Chapter <800>: Personal Protective Equipment. Available at: [Link]

  • BioSpectra, Inc. Chemical Product and Company Identification Section 3 - Composition, Information on Ingredients Section 4 - First Ai. Available at: [Link]

  • Rinnovabili. (2025). Teflon disposal: new eco-friendly method recycles fluorine. Available at: [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. BESA. Available at: [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • The Sarpong Group. (2016). Carcinogens. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.